molecular formula C25H30N3.C18H14N3O3S<br>C43H44N6O3S B12343792 Solvent Black 46 CAS No. 65294-17-9

Solvent Black 46

Cat. No.: B12343792
CAS No.: 65294-17-9
M. Wt: 724.9 g/mol
InChI Key: PFSIUSJTHMWHPU-UHFFFAOYSA-M
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Description

Solvent Black 46 is a useful research compound. Its molecular formula is C25H30N3.C18H14N3O3S and its molecular weight is 724.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65294-17-9

Molecular Formula

C25H30N3.C18H14N3O3S
C43H44N6O3S

Molecular Weight

724.9 g/mol

IUPAC Name

3-[(4-anilinophenyl)diazenyl]benzenesulfonate;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C25H30N3.C18H15N3O3S/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h7-18H,1-6H3;1-13,19H,(H,22,23,24)/q+1;/p-1

InChI Key

PFSIUSJTHMWHPU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-]

physical_description

Liquid

Related CAS

65294-17-9

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Solvent Black 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46, also known by its Colour Index name, is a synthetic azo dye characterized by its deep black hue. As a member of the solvent dye class, it exhibits solubility in organic solvents and is utilized in various industrial applications, including printing inks and coatings. For researchers and professionals in drug development, understanding the fundamental chemical properties of such compounds is a critical first step in assessing their potential for more advanced applications, including as markers, probes, or components in formulation studies. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, outlines general experimental protocols for their determination, and highlights areas where further investigation is required.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound based on available technical data. It is important to note that some variations in reported values exist in the literature, which may be attributable to differences in measurement techniques or sample purity.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
Chemical Name This compound[1][2][3]
CAS Number 65294-17-9[1][2][3]
Molecular Formula C₄₃H₄₆N₆O₃S[1][2][3]
Molecular Weight 726.93 g/mol [1][2][3]
Chemical Class Azo Dye[1]
Physical Appearance Black to reddish-black powder[4][5]

Note: Some sources report alternative molecular formulas, such as C₂₅H₃₀N₃.C₁₈H₁₄N₃O₃S with a molecular weight of 724.92 g/mol .[6][7] The most frequently cited formula is presented here.

Table 2: Physical Properties of this compound
PropertyValueReference(s)
Melting Point 125-130 °C[4][5]
Solubility in Water Insoluble[4]
Solubility in Ethanol Soluble[8]
Solubility in Acetone Soluble
Solubility in Butyl Acetate Soluble
Light Fastness Good
Heat Resistance Information not consistently available

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.[9][10][11][12][13]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in formulations and for purification processes.

Apparatus:

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Various solvents (e.g., water, ethanol, acetone, toluene)

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) and place it into a vial.

  • Add a specific volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 10-15 minutes) at a controlled temperature.

  • Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the dye is considered soluble at that concentration.

  • If the solid has not dissolved, the mixture can be gently heated to assess the effect of temperature on solubility.

  • The process can be repeated with increasing amounts of solvent to determine the approximate solubility limit.[14][15]

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of chemical compounds. While specific spectra for this compound are not publicly available, the following outlines the general procedures for obtaining them.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like dyes.

Procedure:

  • Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., ethanol). The concentration should be adjusted to yield an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • The wavelength of maximum absorbance (λmax) is a characteristic property of the dye.[16][17][18][19][20]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Procedure:

  • A small amount of the solid this compound sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.

  • The FTIR spectrum is recorded, and the absorption bands are correlated to specific functional groups (e.g., N=N azo linkage, aromatic C-H, S=O from the sulfonate group).[21][22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Procedure:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals provide insights into the molecular structure.[[“]][25][26][27][28]

Biological Activity and Toxicological Profile

As an azo dye, this compound belongs to a class of compounds with a wide range of documented biological activities. Some azo dyes have been shown to possess antimicrobial, antifungal, and even anticancer properties.[29][30] However, it is crucial to note that the biological effects are highly structure-dependent.

The toxicological profile of azo dyes is also a significant consideration. A primary concern is the potential for reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known to be mutagenic or carcinogenic.[29] Limited toxicological data is available specifically for this compound. One safety data sheet indicates an acute oral LD50 in rats of 8050 mg/kg, suggesting low acute toxicity.[4] However, a comprehensive toxicological evaluation would be necessary for any application in drug development or other areas with potential for human exposure.

Analytical Workflow for Solvent Dye Characterization

The following diagram illustrates a general workflow for the comprehensive analytical characterization of a solvent dye such as this compound. This logical progression of experiments ensures a thorough understanding of the compound's identity, purity, and key properties.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Property Determination cluster_3 Advanced Analysis A Sample Acquisition & Preparation B Physical Examination (Color, Form) A->B C Purity Assessment (Melting Point) B->C D FTIR Spectroscopy (Functional Groups) C->D G UV-Vis Spectroscopy (λmax, Molar Absorptivity) C->G E NMR Spectroscopy (¹H, ¹³C - Molecular Structure) D->E F Mass Spectrometry (Molecular Weight & Fragmentation) E->F I Chromatographic Analysis (HPLC/GC for Purity & Impurities) F->I H Solubility Testing (Various Solvents) G->H H->I J Toxicological & Biological Screening I->J

A general analytical workflow for the characterization of a solvent dye.

Conclusion

This compound is an azo dye with defined, though not extensively documented, chemical and physical properties. While its primary applications are industrial, an understanding of its characteristics is valuable for researchers exploring the broader chemical space of dyes. This guide summarizes the currently available data and provides a framework for its further experimental investigation. For any potential application in drug development or related fields, a comprehensive characterization, including detailed spectroscopic analysis and a thorough toxicological assessment, is imperative. The lack of publicly available spectral data for this compound represents a significant knowledge gap that future research could address.

References

Solvent Black 46 CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Solvent Black 46, a significant dye in various industrial applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data on its chemical identity, physical properties, and common uses.

Core Chemical Identity

CAS Number: 65294-17-9[1][2]

Molecular Structure: this compound is classified as an azo dye.[1] While the precise, universally agreed-upon structure can vary between manufacturers, a commonly cited molecular formula is C₄₃H₄₆N₆O₃S, with a corresponding molecular weight of approximately 726.93 g/mol .[1] Some sources also represent it as a salt with the formula C₂₅H₃₀N₃·C₁₈H₁₄N₃O₃S and a molecular weight of around 724.92 g/mol .[3] The structural backbone features an azo group (-N=N-) which is characteristic of this class of colorants.

Physicochemical and Quality Control Parameters

The following table summarizes the key quantitative data and specifications for this compound, compiled from various technical data sheets. These parameters are crucial for quality control and formulation development.

PropertyValue
Physical Appearance Black Powder
Hue Bluish Black[2][4] or Reddish[3]
Molecular Weight ~726.93 g/mol [1] or ~724.92 g/mol [3]
Maximum Wavelength (λmax) 583 - 590 nm
Absorbance 0.720 – 0.840 (at 585nm for a 5mg/L solution in methanol with 1ml of benzyl alcohol)[2]
pH 6.5 – 7.5 (for a 1g/99ml water dispersion)[2]
Density 1.45 g/cm³[3]
Heat Resistance ≥ 200 °C[3]
Light Fastness 6-7 (on a scale of 1 to 8)[3]
Acid Resistance 5 (on a scale of 1 to 5)[3]
Alkali Resistance 5 (on a scale of 1 to 5)[3]
Water Resistance 5 (on a scale of 1 to 5)[3]
Moisture Content < 2%[2]
Water Solubility ≤ 1.0%[3]
Chloride Content < 200 ppm[2]
Michler's Ketone < 0.1%[2]
Residue on 80 Mesh ≤ 5.0%[3]
Tinting Strength 100-105 %[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain, as they are often considered proprietary information by manufacturers.

Manufacturing Process Overview: A high-level description of the manufacturing process for this compound indicates that it is prepared by mixing C.I. Acid Yellow 36 with C.I. Basic Blue 20.[5] This suggests a salt formation reaction between an acidic and a basic dye to produce the final product.

UV-Visible Spectroscopy Analysis: While a full standard operating procedure is not available, a typical quality control test involves UV-Visible spectroscopy. Based on the available data, a protocol would generally involve:

  • Preparation of a stock solution of this compound in a suitable solvent such as methanol.

  • Dilution of the stock solution to a specific concentration (e.g., 5 mg/L).

  • Addition of benzyl alcohol may be required to ensure complete dissolution and stability.

  • Measurement of the absorbance of the solution at its maximum wavelength (λmax), which is expected to be in the range of 583-590 nm.[2]

Logical Relationships and Applications

The following diagram illustrates the relationship between the chemical properties of this compound and its primary applications.

Solvent_Black_46_Properties_and_Applications This compound: Properties and Applications properties Physicochemical Properties solubility Good Solubility in Organic Solvents properties->solubility color Strong, Deep Black Hue properties->color stability High Thermal and Light Stability properties->stability compatibility Good Compatibility with Resins properties->compatibility applications Primary Applications solubility->applications color->applications stability->applications compatibility->applications printing_inks Printing Inks (Gravure, Flexographic) applications->printing_inks coatings Paints and Coatings applications->coatings plastics Plastics and Polymers applications->plastics other Other Uses (e.g., Pen Inks, Wood Stains) applications->other

Caption: Logical flow from properties to applications of this compound.

References

Spectroscopic data for Solvent Black 46 (UV-Vis, fluorescence).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for Solvent Black 46 (CAS No. 65294-17-9). The document is tailored for professionals in research and development who require a comprehensive understanding of this dye's optical properties for its potential applications.

Core Properties of this compound

This compound is an azo dye characterized by its blue-black to reddish-black appearance in powder form.[1][2][3] Its molecular structure as an azo dye is a key determinant of its spectroscopic behavior.[1][4]

Chemical and Physical Properties:

  • Molecular Formula: C₄₃H₄₆N₆O₃S[1][5][6]

  • Molecular Weight: 726.93 g/mol [1][5][6]

  • Chemical Class: Azo Dye[7][8]

  • Appearance: Black Powder[8][9]

  • Hue: Bluish Black[7][8]

UV-Vis Spectroscopic Data

The primary optical characteristic of this compound is its strong absorption in the visible region of the electromagnetic spectrum. The available data on its maximum absorption wavelength (λmax) is summarized below.

ParameterValueSolvent/ConditionsSource
Maximum Wavelength (λmax) 583 - 590 nmMethanol + 1 ml Benzyl Alcohol[8]
Maximum Absorbance (λmax) 588 nmNot Specified[7]
Absorbance @ 585nm 0.720 – 0.8405mg/l in methanol + 1 ml Benzyl Alcohol[8]

Fluorescence Spectroscopic Data

Currently, there is a notable absence of publicly available fluorescence emission data for this compound. While some suppliers categorize it as a "fluorescent dye," specific emission spectra, excitation wavelengths, and quantum yields have not been documented in the reviewed literature.[10][11][12]

Azo dyes, in general, are often characterized by very weak or non-existent fluorescence.[1] This is typically attributed to efficient non-radiative decay processes, such as photoisomerization of the N=N double bond, which quenches the excited state before fluorescence can occur. However, some azo dyes can be induced to fluoresce through structural modifications or changes in their environment.[5][6]

Given the lack of data, a detailed experimental protocol is provided below for researchers wishing to investigate the potential fluorescent properties of this compound.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy on this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of this compound.

a. Materials and Equipment:

  • This compound powder

  • Spectroscopy-grade solvent (e.g., ethanol, methanol, or a mixture as previously reported[8])

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

b. Procedure:

  • Solvent Selection: Based on available data, ethanol is a suitable solvent due to the dye's solubility.[7] A mixture of methanol and benzyl alcohol has also been used.[8] The choice of solvent can influence the absorption spectrum.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5 to 1.5 AU for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Set the wavelength range for the scan (e.g., 300 nm to 800 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample preparation. Place it in both the sample and reference holders of the spectrophotometer and run a baseline correction. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Run the spectral scan.

  • Data Analysis:

    • Identify the wavelength at which the highest absorbance occurs (λmax).

    • Record the absorbance value at λmax.

Fluorescence Spectroscopy (Investigative Protocol)

This protocol is designed to determine if this compound exhibits any fluorescence and to characterize its emission and excitation spectra if it does.

a. Materials and Equipment:

  • This compound solutions (prepared as for UV-Vis)

  • Spectroscopy-grade, non-fluorescent solvent (e.g., ethanol)

  • Quartz fluorescence cuvettes (four-sided polished)

  • Spectrofluorometer

b. Procedure:

  • Sample Preparation: Use a dilute solution of this compound (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slits (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Excitation Spectrum Measurement:

    • Based on the UV-Vis data, set the emission monochromator to a wavelength longer than the absorption maximum (e.g., 620 nm) to start.

    • Scan a range of excitation wavelengths (e.g., 400 nm to 600 nm).

    • The resulting spectrum will show which wavelengths are most effective at producing fluorescence. The peak of this spectrum is the optimal excitation wavelength (λex).

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step (or use the λmax from the UV-Vis spectrum as a starting point, e.g., 588 nm).

    • Scan the emission monochromator over a range of longer wavelengths (e.g., 600 nm to 800 nm).

    • The resulting spectrum is the fluorescence emission spectrum, and its peak is the emission maximum (λem).

  • Solvent Blank: Run an emission scan of the pure solvent using the same excitation wavelength to ensure that the solvent itself is not contributing to the fluorescence signal.

  • Data Analysis:

    • If a fluorescence signal is detected, identify the λex and λem.

    • The data can be used to calculate the Stokes shift (the difference in wavelength between the excitation and emission maxima).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Workflow start Start prep_sample Prepare this compound Solution start->prep_sample uv_vis_analysis UV-Vis Spectroscopy prep_sample->uv_vis_analysis fluor_analysis Fluorescence Spectroscopy prep_sample->fluor_analysis get_lambda_max Determine λmax uv_vis_analysis->get_lambda_max check_fluorescence Check for Emission fluor_analysis->check_fluorescence data_table Tabulate UV-Vis Data get_lambda_max->data_table get_emission_spectra Determine Excitation & Emission Spectra check_fluorescence->get_emission_spectra Yes no_fluorescence No Significant Fluorescence check_fluorescence->no_fluorescence No report Final Report get_emission_spectra->report no_fluorescence->report data_table->report end End report->end

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Solubility of Solvent Black 46 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Solvent Black 46. This document details its known solubility in various organic solvents, outlines a general experimental protocol for determining solubility, and presents a visual workflow for this procedure.

Introduction to this compound

This compound is a black, monoazo dye.[1][2] It is primarily used in the formulation of printing inks and for coloring plastics and other hydrocarbon-based products.[3][4][5][6] Its solubility in organic solvents is a critical factor for its application, directly impacting its performance and stability in various formulations. This guide aims to provide a foundational understanding of its solubility profile.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 65294-17-9[1][7]
Molecular Formula C43H46N6O3S[7]
Molecular Weight 726.93 g/mol [7]
Appearance Reddish-black powder[1]
Melting Point 130 °C[1]
Density 0.50 g/cm³[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in selected organic solvents. The data is sourced from technical datasheets provided by chemical suppliers. It is important to note that these values should be considered as indicative and may vary depending on the specific grade of the dye and the experimental conditions.

Organic SolventChemical FormulaSolubility ( g/100 mL)
AcetoneC3H6O28.0
Butyl AcetateC6H12O210.0
DichloromethaneCH2Cl211.68
EthanolC2H5OH3.55
Toluene (Methylbenzene)C7H81.03
WaterH2OInsoluble

Data sourced from a technical datasheet.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal shake-flask method, a common technique for solubility measurement.

4.1. Materials and Equipment

  • This compound

  • Selected organic solvent(s) of analytical grade

  • Analytical balance

  • Volumetric flasks

  • Screw-capped vials

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, as appropriate for the solvent)

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a screw-capped vial. The excess solid should be clearly visible.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved particles.

  • Analysis by UV-Vis Spectrophotometry:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Determination of Maximum Wavelength (λmax): Scan one of the standard solutions over a suitable wavelength range to determine the λmax, the wavelength at which the dye exhibits maximum absorbance.

    • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or g/100 mL).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G Experimental Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (e.g., 24-48 hours) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter through 0.45 µm filter D->E F Dilute filtered sample E->F G Measure absorbance via UV-Vis Spectrophotometry F->G H Determine concentration from calibration curve G->H Analyze Data I Calculate original concentration (accounting for dilution) H->I J Express solubility (e.g., g/100 mL) I->J

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the currently available solubility data for this compound in a selection of organic solvents. For applications requiring solubility information in other solvents or under different conditions, the provided experimental protocol offers a robust methodology for its determination. The visualized workflow provides a clear and concise overview of the steps involved in this process. For researchers and professionals, understanding and experimentally verifying the solubility of this compound is crucial for its successful application in various formulations.

References

Synthesis and Purification of Solvent Black 46: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Solvent Black 46 (C.I. 65294-17-9), a monoazo solvent dye, intended for research and development purposes. The information presented herein is a compilation of established chemical principles and general manufacturing methods, adapted to provide a detailed, practical guide for laboratory-scale synthesis and purification to achieve a high-purity final product suitable for scientific investigation.

Introduction

This compound is a salt-type dye composed of an anionic azo dye, Acid Yellow 36, and a cationic triphenylmethane dye, Basic Violet 3.[1][2] Its chemical name is p,p',p''-tris(dimethylamino)tritylium m-[(p-anilinophenyl)azo]benzenesulphonate.[3][4][5] Understanding the synthesis of its constituent components is crucial for the preparation of the final product. This guide outlines a two-stage synthesis process followed by a robust purification protocol.

Synthesis of Precursor Dyes

The synthesis of this compound is predicated on the prior synthesis of its two precursor dyes, Acid Yellow 36 and Basic Violet 3.

Synthesis of Acid Yellow 36 (Metanil Yellow)

Acid Yellow 36 is synthesized via a classic diazotization-coupling reaction.[1]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of Acid Yellow 36 is provided in Table 2.

Synthesis of Basic Violet 3 (Crystal Violet)

Basic Violet 3 is a triphenylmethane dye synthesized through the condensation of N,N-dimethylaniline with a suitable carbonyl compound, such as Michler's ketone, followed by oxidation.[2]

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for the synthesis of Basic Violet 3 is provided in Table 3.

Synthesis of this compound

This compound is formed through a salt formation reaction between the synthesized Acid Yellow 36 and Basic Violet 3.

Reaction Scheme:

Experimental Protocol:

The detailed procedure for the synthesis of this compound is outlined in Table 4.

Purification of this compound

For research applications, a high degree of purity is essential. The following multi-step purification protocol is recommended to remove unreacted precursors, by-products, and inorganic salts.

Purification Workflow:

The overall workflow for the purification of this compound is depicted in the following diagram.

G Purification Workflow for this compound cluster_0 Initial Work-up cluster_1 Solvent Extraction cluster_2 Recrystallization A Crude this compound B Washing with Deionized Water A->B Removal of NaCl C Dissolution in Dichloromethane B->C Further Purification D Washing with Brine C->D E Drying over Anhydrous Na2SO4 D->E F Filtration and Concentration E->F G Dissolution in Hot Ethanol F->G Final Purification Step H Slow Cooling and Crystallization G->H I Vacuum Filtration H->I J Washing with Cold Ethanol I->J K Drying under Vacuum J->K L Pure this compound K->L Final Product

Caption: Purification workflow for this compound.

Experimental Protocol:

A detailed protocol for the purification of this compound is provided in Table 5.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and purification of this compound and its precursors.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC43H46N6O3S
Molecular Weight726.93 g/mol [1][6]
CAS Number65294-17-9[6]
AppearanceBlack Powder
SolubilityInsoluble in water; Soluble in ethanol[7]

Table 2: Experimental Protocol for Acid Yellow 36 Synthesis

StepProcedureReagents & ConditionsExpected Yield
1Diazotization3-Aminobenzenesulfonic acid, Sodium nitrite, Hydrochloric acid, 0-5 °C-
2CouplingDiphenylamine, Sodium carbonate solution-
3IsolationSalting out with NaCl, Filtration, Washing with brine85-90%

Table 3: Experimental Protocol for Basic Violet 3 Synthesis

StepProcedureReagents & ConditionsExpected Yield
1CondensationN,N-dimethylaniline, Phosphorus oxychloride, 0-5 °C, then 100 °C-
2OxidationAir oxidation or with a mild oxidizing agent-
3IsolationAddition of NaCl, Filtration, Washing with brine80-85%

Table 4: Experimental Protocol for this compound Synthesis

StepProcedureReagents & ConditionsExpected Yield
1Salt FormationAcid Yellow 36, Basic Violet 3, Deionized water, 60-70 °C-
2PrecipitationCooling to room temperature-
3IsolationFiltration, Washing with deionized water, Drying90-95%

Table 5: Purification Protocol for this compound

StepProcedureSolvents/ReagentsExpected Purity
1WashingDeionized Water>90%
2Solvent ExtractionDichloromethane, Brine, Anhydrous Sodium Sulfate>95%
3RecrystallizationEthanol>98% (by HPLC)

Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

Expected Analytical Data:

  • ¹H NMR: A complex aromatic spectrum consistent with the structures of the cation and anion.

  • Mass Spectrometry (ESI-MS): Peaks corresponding to the cationic component (p,p',p''-tris(dimethylamino)tritylium) and the anionic component (m-[(p-anilinophenyl)azo]benzenesulphonate).

  • HPLC: A single major peak indicating high purity.

Logical Relationships in Synthesis

The synthesis of this compound is a sequential process where the successful synthesis of the final product is dependent on the successful synthesis of its precursors.

G Synthesis Pathway of this compound cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis A 3-Aminobenzenesulfonic Acid C Acid Yellow 36 A->C Diazotization & Coupling B Diphenylamine B->C Diazotization & Coupling F This compound C->F D N,N-dimethylaniline E Basic Violet 3 D->E Condensation & Oxidation E->F Salt Formation

Caption: Logical flow of this compound synthesis.

Conclusion

This guide provides a detailed framework for the synthesis and purification of research-grade this compound. By following the outlined protocols, researchers can obtain a high-purity material suitable for a variety of scientific applications. Adherence to standard laboratory safety practices is paramount during all stages of the synthesis and purification process.

References

C.I. Solvent Black 46: A Comprehensive Technical Guide to its Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature, synonyms, and key identifiers for the chemical compound C.I. Solvent Black 46. The information is collated to assist researchers and professionals in accurately identifying this substance across various databases, publications, and commercial sources.

Nomenclature and Identification

C.I. This compound is a reddish-black powder classified as a metal-complex solvent dye.[1][2] It is primarily used in the coloring of printing inks.[1][3] Accurate identification is crucial for scientific research and chemical inventory management. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is 65294-17-9 .[4][5][6]

There is a notable discrepancy in some commercial and online sources, where C.I. This compound is incorrectly associated with CAS number 41642-51-7. However, extensive database cross-referencing confirms that CAS 41642-51-7 correctly identifies a different substance, C.I. Disperse Blue 165 , also known by its synonyms Disperse Blue BBLS and Disperse Blue S-BBL.[2][7][8][9] This guide focuses exclusively on the correct data associated with C.I. This compound (CAS 65294-17-9).

Synonyms and Trade Names

C.I. This compound is marketed under a wide array of trade names and synonyms. These are frequently encountered in technical data sheets and commercial listings. The most common alternative names include:

  • Akasol Fast Black CN[4]

  • Dayglo this compound[4][10]

  • Du Pont Ink Black A[4][5][10]

  • Ink Black B[1][2]

  • Inksol Black 823[1][5]

  • Morfast Ink Black B[4][10]

  • Morfast Ink Black C[4]

  • Neptun A Black X17[5]

  • Rosafast Black B[5]

  • Sepisol Fast Black CN

  • Solvent Black B[10]

  • Solvent Black KPC[1][5]

  • Spectrasol Black 46CVM[4]

The systematic IUPAC name for the compound is 3-[(4-anilinophenyl)diazenyl]benzenesulfonate;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium.[11]

Chemical and Physical Data

The key identifying and physical properties of C.I. This compound are summarized in the table below for clear comparison and reference.

PropertyValueReference(s)
CAS Registry Number 65294-17-9[4][5][6]
Molecular Formula C₄₃H₄₆N₆O₃S[4][6][10]
Molecular Weight 726.93 g/mol [4][6]
EC Number 265-686-8[12]
Physical Appearance Reddish-black powder[1][5]
Solubility Insoluble in water[4][10]
Molecular Structure Azo compound[4]

Experimental Protocols

The scope of this guide is focused on the nomenclature and identification of C.I. This compound. Therefore, experimental protocols for synthesis, analysis, or application are not applicable to this specific topic. Researchers should refer to relevant patents or scientific literature for methodologies related to the use of this dye.

Visualization of Nomenclature Relationships

The following diagram illustrates the logical relationships between the primary name, C.I. This compound, and its key identifiers and synonyms.

G cluster_main Primary Identifier cluster_identifiers Chemical Identifiers cluster_synonyms Common Synonyms & Trade Names CI this compound CI this compound CAS: 65294-17-9 CAS: 65294-17-9 CI this compound->CAS: 65294-17-9 Formula: C43H46N6O3S Formula: C43H46N6O3S CI this compound->Formula: C43H46N6O3S EC: 265-686-8 EC: 265-686-8 CI this compound->EC: 265-686-8 Ink Black B Ink Black B CI this compound->Ink Black B Du Pont Ink Black A Du Pont Ink Black A CI this compound->Du Pont Ink Black A Neptun A Black X17 Neptun A Black X17 CI this compound->Neptun A Black X17 Inksol Black 823 Inksol Black 823 CI this compound->Inksol Black 823 Akasol Fast Black CN Akasol Fast Black CN CI this compound->Akasol Fast Black CN Dayglo this compound Dayglo this compound CI this compound->Dayglo this compound Solvent Black B Solvent Black B CI this compound->Solvent Black B

References

An In-depth Technical Guide to the Photostability and Degradation Profile of Solvent Black 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Black 46, a prominent member of the azo dye class, finds extensive application across various industries due to its intense black coloration and solubility in organic solvents. As with many organic colorants, its stability under photolytic stress is a critical parameter influencing its performance, longevity, and potential environmental impact. This technical guide provides a comprehensive overview of the photostability and degradation profile of this compound. While specific quantitative data for this dye remains limited in public literature, this document consolidates the known characteristics of this compound with the broader, established knowledge of azo and metal-complex dye chemistry. It outlines probable degradation pathways, detailed experimental protocols for photostability assessment, and analytical techniques for the identification of degradation products, offering a robust framework for researchers and professionals in the field.

Introduction to this compound

This compound is classified as a monoazo dye, indicating the presence of one azo group (-N=N-) linking substituted aromatic moieties. It is also characterized as a metal-complex dye, where a metal ion is coordinated with the dye molecule, a feature known to enhance stability.

Table 1: General Properties of this compound

PropertyValue
C.I. Name This compound
CAS Number 65294-17-9
Molecular Formula C₄₃H₄₆N₆O₃S
Molecular Weight 726.93 g/mol
Chemical Class Monoazo, Metal Complex
Appearance Black Powder
Solubility Soluble in organic solvents

Principles of Photodegradation in Azo Dyes

The photodegradation of azo dyes is a complex process initiated by the absorption of photons, typically in the UV-Visible range. This energy absorption excites the dye molecule to a higher energy state, from which several deactivation pathways are possible, including photodecomposition. The primary mechanisms involved in the photodegradation of azo dyes are:

  • Reductive Cleavage of the Azo Bond: This is the most common degradation pathway. The -N=N- bond is susceptible to reduction, leading to its cleavage and the formation of aromatic amines. This process can be initiated by photogenerated electrons or hydrogen abstraction.

  • Oxidative Degradation: Reactive Oxygen Species (ROS), such as hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂), can attack the dye molecule. These highly reactive species can lead to the hydroxylation of aromatic rings, cleavage of the azo bond, and further fragmentation of the molecule.

The photostability of an azo dye is influenced by several factors, including:

  • Chemical Structure: The nature and position of substituents on the aromatic rings can significantly affect the electron density of the azo group and the overall stability of the molecule.

  • Presence of a Metal Complex: Chelation with a metal ion generally increases the photostability of an azo dye by providing a pathway for the dissipation of absorbed energy and protecting the azo bond.

  • Environmental Conditions: The solvent, pH, and presence of oxygen can all play a crucial role in the degradation kinetics and pathways.

Experimental Protocols for Photostability Testing

A standardized approach is essential for evaluating the photostability of this compound. The following protocols are adapted from established guidelines, such as those from the International Council for Harmonisation (ICH) for pharmaceuticals, and can be applied to dye stability studies.

Sample Preparation
  • Solution Preparation: Prepare a solution of this compound in a relevant organic solvent (e.g., ethanol, methanol, or a solvent representative of its application) at a known concentration.

  • Control Samples: Prepare identical solutions to be used as dark controls. These should be wrapped in aluminum foil to protect them from light exposure.

Light Exposure Conditions

A controlled light source is critical for reproducible results. A xenon arc lamp is recommended as it closely mimics the spectral distribution of natural sunlight. Alternatively, a combination of cool white fluorescent and near-UV lamps can be used.

Table 2: Recommended Light Exposure Conditions

ParameterSpecification
Light Source Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.
Illumination Not less than 1.2 million lux hours.
Near UV Energy Not less than 200 watt hours/square meter.
Temperature Controlled to prevent thermal degradation (e.g., 25°C ± 2°C).
Duration Exposure should be sufficient to produce a measurable degradation, but not complete decomposition.
Experimental Workflow

The following diagram illustrates a typical workflow for a photostability study.

G Experimental Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_data Data Processing A Prepare this compound solution C Expose sample to controlled light source A->C B Prepare dark control sample D Store dark control in the absence of light B->D E Withdraw aliquots at time intervals C->E D->E F Analyze samples (UV-Vis, HPLC, LC-MS) E->F G Determine degradation kinetics F->G H Identify degradation products F->H

Caption: A generalized workflow for conducting photostability studies of dyes.

Analytical Methodologies for Degradation Analysis

Monitoring Degradation Kinetics
  • UV-Visible Spectrophotometry: The concentration of the dye can be monitored by measuring the absorbance at its λmax over time. The degradation rate can then be calculated.

Identification of Degradation Products
  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector can be used to separate the parent dye from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC-MS/MS: These are powerful techniques for the identification and structural elucidation of degradation products. By coupling liquid chromatography with mass spectrometry, it is possible to obtain the molecular weights and fragmentation patterns of the components in the degraded sample.

Probable Degradation Profile of this compound

Based on the known chemistry of azo dyes, a probable degradation pathway for this compound can be proposed. The primary point of attack is likely the azo bond.

Proposed Degradation Pathway

The initial step in the photodegradation of this compound is hypothesized to be the reductive cleavage of the azo bond. This would result in the formation of two primary aromatic amine intermediates. These intermediates are likely to be further degraded through oxidative processes, leading to the formation of smaller, more polar molecules such as hydroxylated and carboxylated aromatic compounds, and eventually, complete mineralization to CO₂, H₂O, and inorganic ions.

G Proposed Degradation Pathway of an Azo Dye A Azo Dye (e.g., this compound) B Excited State Dye A->B hν (Light Absorption) C Reductive Cleavage of Azo Bond B->C D Aromatic Amine Intermediate 1 C->D E Aromatic Amine Intermediate 2 C->E F Oxidative Degradation (ROS) D->F E->F G Hydroxylated/Carboxylated Intermediates F->G H Mineralization (CO2, H2O, etc.) G->H

Caption: A simplified, probable degradation pathway for a generic azo dye.

Quantitative Data Presentation (Illustrative)

Table 3: Illustrative Photodegradation Kinetic Data for Azo Dyes

DyeExperimental ConditionsRate Constant (k)Half-life (t½)Quantum Yield (Φ)
Azo Dye A Aqueous solution, Xenon lamp0.015 min⁻¹46.2 min1.2 x 10⁻⁴
Azo Dye B Ethanolic solution, UV-A irradiation0.008 min⁻¹86.6 min0.5 x 10⁻⁴
Metal-Complex Azo Dye C Methanolic solution, Xenon lamp0.002 min⁻¹346.5 min0.1 x 10⁻⁴

Note: The data in this table are hypothetical and for illustrative purposes only.

Conclusion

The photostability of this compound is a crucial aspect of its performance and environmental fate. While specific degradation data for this dye is sparse, a comprehensive understanding can be built upon the well-established principles of azo and metal-complex dye chemistry. This guide provides a foundational framework for researchers and professionals to design and execute robust photostability studies. The detailed experimental protocols and analytical methodologies outlined herein will enable the systematic evaluation of this compound and similar dyes, leading to a better understanding of their degradation profiles and the development of more stable and environmentally benign colorants. Further research focusing on the precise identification of degradation intermediates and the quantification of degradation kinetics for this compound is highly encouraged.

In-Depth Technical Guide: Toxicological and Safety Data for Solvent Black 46 in a Lab Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Black 46, a monoazo dye, presents a complex toxicological profile that necessitates careful handling and a thorough understanding of its potential hazards in a laboratory environment. This guide provides a comprehensive overview of the available toxicological and safety data for this compound (CAS No. 65294-17-9). While specific proprietary studies are not publicly available, this document synthesizes information from Material Safety Data Sheets (MSDS), general knowledge of azo dye toxicology, and standardized testing protocols to offer a detailed perspective on its potential risks. The acute oral toxicity in rats is low; however, there are indications of potential mutagenicity and a classification for carcinogenicity that warrant significant precautionary measures. This guide details these findings, outlines relevant experimental protocols, and provides safety recommendations for laboratory use.

Chemical and Physical Properties

Before delving into the toxicological data, a summary of the basic chemical and physical properties of this compound is essential for safe handling and use.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 65294-17-9[1][2]
Molecular Formula C43H44N6O3S[1]
Appearance Black powder[3]
Solubility Insoluble in water[3]

Toxicological Data Summary

The available quantitative toxicological data for this compound is limited. The following tables summarize the key findings from various safety data sheets.

Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral8050 mg/kg[3]
LD50RatOral>2500 mg/kg[4]
Genotoxicity and Carcinogenicity

While specific study data is not publicly available, some safety data sheets indicate the potential for mutagenicity and carcinogenicity.

EndpointClassification/FindingReference
Mutagenicity Mutagenicity data reported[1]
Carcinogenicity Category 1[4]

Note: The "Carcinogenicity Category 1" classification is of high concern, suggesting that the substance is presumed to have carcinogenic potential for humans. However, the specific studies and evidence for this classification are not detailed in the available public documentation.

Potential Mechanisms of Toxicity and Signaling Pathways

Azo dyes, as a class, are known to exert their toxicity, particularly genotoxicity and carcinogenicity, through metabolic activation. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductases.

Azo Bond Reduction Pathway

This metabolic process, which can occur in the liver and by the gut microbiota, breaks the dye molecule into its constituent aromatic amines. These aromatic amines are often the actual carcinogenic or mutagenic agents.

Azo_Dye_Metabolism Solvent_Black_46 This compound (Azo Dye) Aromatic_Amines Aromatic Amines (Metabolites) Solvent_Black_46->Aromatic_Amines Reductive Cleavage DNA_Adducts DNA Adducts Aromatic_Amines->DNA_Adducts Metabolic Activation (e.g., N-hydroxylation) Azoreductases Azoreductases (Liver, Gut Microbiota) Azoreductases->Aromatic_Amines Mutations Mutations DNA_Adducts->Mutations Cancer Cancer Mutations->Cancer

Azo Dye Metabolic Activation Pathway.

Experimental Protocols for Toxicological Assessment

While specific experimental details for this compound are not available, the following sections describe standardized OECD (Organisation for Economic Co-operation and Development) guidelines that are typically used to assess the toxicological endpoints mentioned in the safety data sheets.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step determines the dose for the next step. The classification is based on the number of animal mortalities at a given dose level.

Experimental Workflow:

OECD_423_Workflow start Start dose_step1 Administer starting dose (e.g., 300 mg/kg) to 3 animals start->dose_step1 observe_14d Observe for 14 days (mortality, clinical signs) dose_step1->observe_14d decision1 Mortality? observe_14d->decision1 dose_lower Dose 3 new animals at a lower dose decision1->dose_lower Yes (2-3 animals) dose_higher Dose 3 new animals at a higher dose decision1->dose_higher No or 1 animal stop_unclassified Stop test (Unclassified or >2000 mg/kg) decision1->stop_unclassified No (at 2000 mg/kg) stop_classified Stop test and classify according to GHS dose_lower->stop_classified dose_higher->stop_classified

Workflow for OECD 423 Acute Oral Toxicity Test.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance, with and without metabolic activation (S9 mix). After a suitable treatment period, the cells are arrested in metaphase, harvested, and stained. Metaphase spreads are then analyzed microscopically for chromosomal aberrations.

Experimental Workflow:

OECD_473_Workflow start Start cell_culture Culture mammalian cells (e.g., CHO, human lymphocytes) start->cell_culture treatment Treat cells with this compound (multiple concentrations, +/- S9) cell_culture->treatment metaphase_arrest Add metaphase-arresting agent (e.g., colcemid) treatment->metaphase_arrest harvest Harvest cells metaphase_arrest->harvest slide_prep Prepare slides and stain harvest->slide_prep analysis Microscopic analysis of chromosomal aberrations slide_prep->analysis end End analysis->end

Workflow for OECD 473 Chromosomal Aberration Test.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This is a widely used method to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Principle: The tester strains are auxotrophic, meaning they require a specific amino acid (e.g., histidine) for growth. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9). If the substance is a mutagen, it will cause the bacteria to revert to a prototrophic state, allowing them to grow on a minimal agar plate lacking the required amino acid.

Experimental Workflow:

OECD_471_Workflow start Start prep Prepare bacterial tester strains, This compound dilutions, and S9 mix start->prep mix Mix bacteria, test substance, and +/- S9 mix with molten top agar prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data for a dose-dependent increase in revertants count->analyze end End analyze->end

Workflow for OECD 471 Ames Test.

Safety Precautions in a Laboratory Setting

Given the potential hazards of this compound, particularly its classification for carcinogenicity and potential for mutagenicity, strict safety protocols must be followed in a laboratory setting.

Engineering Controls:

  • Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of the powder.

  • Ensure adequate ventilation in the laboratory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage:

  • Avoid creating dust.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a substance that requires a high degree of caution in a laboratory setting. While its acute oral toxicity is low, the reported mutagenicity data and, most notably, its classification as a Category 1 carcinogen, underscore the need for stringent safety measures to minimize exposure. The likely mechanism of toxicity involves metabolic activation to genotoxic aromatic amines, a common pathway for azo dyes. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide and consult their institution's safety protocols when handling this compound. Further publicly available, detailed toxicological studies on this compound are needed to provide a more complete risk assessment.

References

An In-depth Technical Guide to C.I. Solvent Black 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and applications of C.I. Solvent Black 46. The information is curated for researchers, scientists, and professionals in drug development who may encounter this dye in various analytical and industrial processes.

Discovery and History

The precise date of discovery and the specific discoverers of C.I. This compound are not well-documented in publicly available scientific literature. Its development can be situated within the broader expansion of the synthetic dye industry in the 20th century. As an azo dye, its origins are linked to the foundational work on diazotization reactions in the mid-19th century. The first azo dyes were synthesized in the 1860s, and the class of solvent dyes, to which this compound belongs, was developed to color non-polar materials like waxes, fats, and plastics. The commercial availability of this compound from various manufacturers indicates its establishment as a staple in the dye industry, particularly for printing inks.

Chemical and Physical Properties

C.I. This compound is a black azo dye soluble in organic solvents. There appear to be multiple CAS numbers associated with products marketed as this compound, which can lead to confusion. The most frequently cited and detailed information pertains to CAS No. 65294-17-9 .

Quantitative Data Summary

The following table summarizes the key quantitative data for C.I. This compound (CAS No. 65294-17-9).

PropertyValueReference
CAS Number 65294-17-9
Molecular Formula C₄₃H₄₆N₆O₃S
Molecular Weight 726.93 g/mol
Appearance Reddish-black powder
Melting Point Not available
Maximum Absorption (λmax) Not available
Solubility in Water Insoluble
Solubility in Ethanol Soluble
Density 0.50 g/cm³

Note: Some sources associate other CAS numbers with "this compound," which may have different properties. Researchers should verify the specific product information from their supplier.

Experimental Protocols

While specific proprietary experimental protocols for the use of this compound are not publicly detailed, a general methodology for its application in solvent-based printing inks can be outlined. The following is a representative protocol for the formulation and quality control of a simple black solvent-based ink.

Formulation of a Solvent-Based Black Ink

Objective: To prepare a stable, black, solvent-based ink using C.I. This compound for printing applications.

Materials:

  • C.I. This compound

  • Resin (e.g., nitrocellulose, polyamide, or acrylic resin)

  • Primary Solvent (e.g., ethanol, isopropanol, ethyl acetate)

  • Co-solvent/Diluent (e.g., toluene, xylene)

  • Additives (e.g., plasticizers, waxes, slip agents)

  • High-speed disperser or shaker

  • Viscometer

  • Spectrophotometer

Methodology:

  • Resin Dissolution: In a suitable mixing vessel, dissolve the chosen resin in the primary solvent under agitation. The concentration of the resin will depend on the desired viscosity and film-forming properties of the ink.

  • Dye Incorporation: Once the resin is fully dissolved, slowly add the powdered C.I. This compound to the resin solution while maintaining agitation. Continue mixing until the dye is completely dissolved and the solution is homogenous.

  • Viscosity Adjustment: Adjust the viscosity of the ink by adding the co-solvent/diluent. The target viscosity will depend on the intended printing process (e.g., flexography, gravure).

  • Additive Incorporation: Introduce any desired additives to modify the ink's properties, such as flexibility, gloss, and rub resistance.

  • Homogenization and Filtration: Subject the final ink formulation to high-speed dispersion to ensure uniformity. Subsequently, filter the ink to remove any undissolved particles that could clog printing equipment.

  • Quality Control:

    • Color Strength and Shade: Use a spectrophotometer to measure the color strength and compare it to a standard.

    • Viscosity: Measure the viscosity using a viscometer to ensure it meets the specifications for the printing process.

    • Adhesion and Rub Resistance: Perform drawdown tests on the intended substrate and evaluate the adhesion and rub resistance of the dried ink film.

Visualizations

Logical Workflow for Ink Formulation

Ink_Formulation_Workflow cluster_materials Raw Materials cluster_process Formulation Process cluster_qc Quality Control SB46 This compound Dye_Dispersion Dye Dispersion SB46->Dye_Dispersion Resin Resin Dissolution Resin Dissolution Resin->Dissolution Solvent Solvent Solvent->Dissolution Additives Additives Additive_Blending Additive Blending Additives->Additive_Blending Dissolution->Dye_Dispersion Viscosity_Adjustment Viscosity Adjustment Dye_Dispersion->Viscosity_Adjustment Viscosity_Adjustment->Additive_Blending Filtration Filtration Additive_Blending->Filtration Color_Check Colorimetric Analysis Filtration->Color_Check Viscosity_Check Viscosity Measurement Filtration->Viscosity_Check Performance_Test Performance Testing Filtration->Performance_Test Final_Ink Final Ink Product Color_Check->Final_Ink Viscosity_Check->Final_Ink Performance_Test->Final_Ink

Caption: Logical workflow for the formulation of a solvent-based ink using this compound.

Generalized Synthesis Pathway for Azo Dyes

Azo_Dye_Synthesis cluster_reactants Starting Materials cluster_reactions Reaction Steps Aromatic_Amine Aromatic Amine Diazotization Diazotization (NaNO2, HCl, 0-5°C) Aromatic_Amine->Diazotization Coupling_Component Coupling Component Azo_Coupling Azo Coupling Coupling_Component->Azo_Coupling Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Dye Azo Dye (e.g., this compound) Azo_Coupling->Azo_Dye Diazonium_Salt->Azo_Coupling

Caption: Generalized reaction pathway for the synthesis of an azo dye.

Potential Research Applications of Azo Dyes: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azo dyes, a diverse class of organic compounds characterized by the presence of one or more azo bonds (–N=N–), are integral to numerous industrial processes, including textile dyeing, printing, and food coloration.[1] Beyond their traditional use as colorants, a significant body of research has illuminated the potential of azo dyes and their derivatives in a range of biomedical and research applications.[2] This technical guide explores the core research applications of azo dyes, with a focus on their potential use in oncology, drug delivery, and bio-imaging, using representative examples from the literature to illustrate the possibilities for dyes like Solvent Black 46. While research on this compound in these areas is not yet prevalent, its chemical nature as an azo dye suggests its potential utility in similar applications.

Anticancer and Cytotoxic Properties

A growing area of research is the evaluation of azo dyes as potential anticancer agents.[2] Various studies have demonstrated that certain azo dyes exhibit cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents.[3] The mechanism of action is often attributed to the metabolic cleavage of the azo bond, which can produce aromatic amines that may be cytotoxic or genotoxic.[4]

Quantitative Data on Cytotoxicity

The cytotoxic potential of several azo dyes has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value indicates a higher potency.

Azo Dye CompoundCell LineTreatment DurationIC50 Value (µM)Reference
Methyl OrangeGlioblastoma (GB1B)3 days26.47[3][5]
Methyl OrangeGlioblastoma (GB1B)7 days13.88[3][5]
Sudan IGlioblastoma (GB1B)7 days12.48[3][5]
Azo Pyridyl Dye-Pd ComplexMelanoma (A375)Not Specified66.44 (µg/mL)[6]
Tryptamine-derived Azo DyeBreast Cancer (MCF-7)Not Specified49.86 (µg/mL)[7]
Tryptamine-derived Mo ComplexBreast Cancer (MCF-7)Not Specified25.48 (µg/mL)[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate overnight to allow for cell attachment.[4][10]

  • Compound Treatment: Treat the cells with various concentrations of the azo dye (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways in Azo Dye-Induced Cytotoxicity

The genotoxic effects of some azo dyes and their metabolites are a key mechanism behind their potential anticancer activity. This often involves the formation of DNA adducts, leading to DNA damage and the subsequent activation of apoptotic pathways.

DNA_Damage_Pathway Azo Dye-Induced DNA Damage and Apoptosis Pathway AzoDye Azo Dye Metabolite (e.g., Aromatic Amine) DNA Nuclear DNA AzoDye->DNA Intercalation/ Covalent Binding DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct DNA_Damage DNA Damage (Strand Breaks) DNA_Adduct->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Azo Dye-Induced DNA Damage and Apoptosis Pathway

Stimuli-Responsive Drug Delivery Systems

The unique chemical structure of azo dyes, particularly the photo- and chemo-responsive nature of the azo bond, makes them excellent candidates for the development of "smart" drug delivery systems.[12] These systems can be designed to release a therapeutic payload in response to specific triggers, such as light or the reductive environment of the colon.[8][13]

Azobenzene-Based Photo-Responsive Drug Release

Azobenzene moieties can undergo reversible trans-cis isomerization upon exposure to UV and visible light.[8] This conformational change can be harnessed to trigger the release of drugs from nanocarriers.

Quantitative Data on Azo-Based Drug Delivery

Drug loading and release are critical parameters for evaluating the efficacy of a drug delivery system.

Drug Delivery SystemModel DrugStimulusDrug Loading EfficiencyDrug ReleaseReference
Phosphatidylcholine-azobenzene nanocomposite vesiclesDoxorubicinUV Light84.68%77.33%[14]
Experimental Protocol: Fabrication and In Vitro Release Study of Azo-Nanoparticles

This protocol outlines a general method for preparing azo-functionalized nanoparticles and evaluating their drug release profile.

A. Nanoparticle Fabrication (Emulsification-Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve the azo-polymer and the hydrophobic drug in a volatile organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant and unencapsulated drug, and then lyophilize for storage.

B. Drug Loading and Encapsulation Efficiency Quantification:

  • Direct Method: Dissolve a known amount of drug-loaded nanoparticles in a suitable solvent to break them apart.

  • Quantification: Determine the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

C. In Vitro Drug Release Study (Dialysis Method):

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline) and place it inside a dialysis bag with a specific molecular weight cut-off.

  • Release Experiment: Immerse the dialysis bag in a larger volume of the same release medium at 37°C with constant stirring.

  • Stimulus Application (if applicable): For a photo-responsive system, irradiate the setup with UV light at specific time intervals. For a reduction-responsive system, add an enzyme like azoreductase to the release medium.[13]

  • Sampling: At predetermined time points, withdraw aliquots from the external release medium and replace with fresh medium to maintain sink conditions.

  • Analysis: Quantify the concentration of the released drug in the aliquots using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Workflow for Developing Stimuli-Responsive Azo-Dye Nanocarriers

The development of a targeted drug delivery system using azo dyes involves a multi-step process from synthesis to in vitro evaluation.

Drug_Delivery_Workflow Workflow for Azo-Dye Based Drug Delivery System cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Synthesis Synthesis of Azo-Polymer Formulation Nanoparticle Formulation (e.g., Emulsification) Synthesis->Formulation Drug Therapeutic Drug Drug->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Formulation->Characterization DrugLoading Quantification of Drug Loading & Encapsulation Efficiency Characterization->DrugLoading ReleaseStudy Stimuli-Responsive Drug Release Study (e.g., UV, Azoreductase) DrugLoading->ReleaseStudy Cytotoxicity Cell-Based Cytotoxicity Assay (e.g., MTT) ReleaseStudy->Cytotoxicity

Workflow for Azo-Dye Based Drug Delivery System

Bio-imaging and Staining

Azo dyes, by their very nature as coloring agents, have applications in biological staining and imaging. Their ability to be functionalized allows for the development of targeted probes for specific cellular components or environments. While many traditional stains are azo compounds, modern research is exploring their use in more advanced imaging techniques.

Potential Applications:

  • Fluorescent Probes: Modification of the azo dye structure can lead to the development of fluorescent probes that respond to changes in the local environment, such as pH or the presence of specific enzymes.

  • Histological Staining: Azo dyes can be used as effective stains in histology to visualize different tissue components. For example, some synthesized azo pyridyl dyes have shown good staining capabilities for ovary, uterus, and intestine tissues in mice.[6]

Conclusion

The research landscape for azo dyes is undergoing a significant transformation, moving from traditional industrial applications to the forefront of biomedical science.[2] The potential for dyes like this compound and its analogues in areas such as targeted cancer therapy, stimuli-responsive drug delivery, and advanced bio-imaging is substantial. The inherent chemical properties of the azo group, combined with the versatility of organic synthesis, provides a powerful platform for designing novel molecules with tailored biological activities. Further research into the toxicological profiles and in vivo efficacy of these compounds is essential to translate their potential from the laboratory to clinical applications. This guide serves as a foundational resource for researchers looking to explore the untapped potential of azo dyes in addressing critical challenges in medicine and biology.

References

Methodological & Application

Protocol for the Utilization of Solvent Black 46 as a Non-Polar Stain

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46 is a versatile, fat-soluble diazo dye with a strong affinity for neutral lipids and triglycerides.[1][2] Traditionally used in the manufacturing of printing inks and plastics, its lipophilic nature makes it a potent candidate for histological and cytological applications, specifically for the visualization of intracellular lipid droplets, adipocytes, and other non-polar structures.[3][4][5] This document provides a detailed protocol for the use of this compound as a non-polar stain for in vitro and in situ applications. The principle of this staining method relies on the higher solubility of the dye in lipids than in its solvent.[1][6] When the tissue or cells are incubated with the dye solution, this compound selectively partitions into the lipid-rich structures, rendering them a distinct black or blue-black color.[2]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application as a non-polar stain.

PropertyValueReference
Synonyms Ink Black B, Akasol Fast Black CN, Dayglo this compound[7]
CAS Number 65294-17-9[7]
Molecular Formula C43H46N6O3S[2]
Molecular Weight 726.93 g/mol [2]
Appearance Reddish-black powder[7]
Melting Point 130 °C[7]
Solubility Soluble in organic solvents such as ethanol, isopropanol, and propylene glycol. Insoluble in water.[1][2]
Light Fastness 6-7 (Good)[7]
Heat Resistance 200 °C[8]

Experimental Protocol: Staining of Adherent Cells

This protocol is optimized for the staining of neutral lipid droplets in cultured adherent cells.

Materials:

  • This compound powder

  • Propylene glycol

  • Formalin (10% solution, neutral buffered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclear Fast Red solution (or other suitable counterstain)

  • Aqueous mounting medium (e.g., glycerin jelly)

  • Glass slides and coverslips

  • Microscope

Equipment:

  • Fume hood

  • Incubator

  • Staining jars

  • Micropipettes

  • Filter paper (Whatman No. 1 or equivalent)

Solution Preparation:

  • This compound Stock Solution (0.5% w/v):

    • In a fume hood, dissolve 0.5 g of this compound powder in 100 mL of propylene glycol.

    • Heat the solution to 100-110°C for 5-10 minutes with constant stirring to ensure complete dissolution. Caution: Propylene glycol is flammable. Use a water bath or a heating mantle and avoid open flames.

    • Filter the hot solution through a Whatman No. 1 filter paper.

    • Allow the solution to cool to room temperature. The stock solution is stable for up to one year when stored in a tightly sealed container at room temperature.

  • This compound Working Solution:

    • This protocol does not require a separate working solution; the stock solution is used directly for staining.

Staining Procedure:

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips in a petri dish until they reach the desired confluency.

    • Remove the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 10% neutral buffered formalin for 30-60 minutes at room temperature.

    • Wash the fixed cells three times with distilled water.

  • Dehydration:

    • Immerse the coverslips in 100% propylene glycol for 5 minutes. This step is crucial as it prevents the precipitation of the dye from the solvent.

  • Staining:

    • Transfer the coverslips to the this compound stock solution and incubate for a minimum of 2 hours at room temperature. For enhanced staining, an overnight incubation is recommended.[6]

  • Differentiation:

    • Briefly rinse the coverslips in 85% propylene glycol for 2-3 minutes to remove excess stain.

  • Washing:

    • Wash the coverslips thoroughly with several changes of distilled water until the water runs clear.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with Nuclear Fast Red solution for 3-5 minutes.

    • Rinse gently with distilled water.

  • Mounting:

    • Mount the coverslips onto glass slides using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they will dissolve the stain.

    • Seal the edges of the coverslip with nail polish to prevent drying.

Expected Results:

  • Lipid droplets and other non-polar structures will be stained a distinct black or blue-black.

  • If counterstained, the nuclei will appear red.

Experimental Protocol: Staining of Frozen Tissue Sections

This protocol is adapted for the staining of lipids in frozen tissue sections.

Materials:

  • Frozen tissue blocks

  • Cryostat

  • All materials listed in the adherent cell protocol

Procedure:

  • Sectioning:

    • Cut frozen tissue sections at a thickness of 8-12 µm using a cryostat.

    • Mount the sections on pre-cleaned glass slides and allow them to air dry.

  • Fixation:

    • Fix the sections in 10% neutral buffered formalin for 10-15 minutes.

    • Wash the slides with three changes of distilled water.

  • Dehydration, Staining, Differentiation, Washing, Counterstaining, and Mounting:

    • Follow steps 2-7 from the "Staining Procedure" for adherent cells.

Expected Results:

  • Adipocytes, myelin sheaths, and other lipid-rich structures will be stained black or blue-black.

  • The background tissue will remain largely unstained or will take up the color of the counterstain.

Safety Precautions

This compound is a chemical substance and should be handled with appropriate safety measures.

HazardPrecaution
Inhalation May cause respiratory tract irritation. Handle in a well-ventilated area or a fume hood.
Ingestion Harmful if swallowed. May cause gastrointestinal irritation. Do not eat, drink, or smoke while handling.
Skin Contact May cause skin irritation. Wear protective gloves.
Eye Contact May cause eye irritation. Wear safety goggles.

For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) for this compound.[9]

Troubleshooting

IssuePossible CauseSolution
No or weak staining - Insufficient incubation time- Dye solution too old or improperly prepared- Increase the staining time (overnight is recommended)- Prepare a fresh stock solution
Non-specific background staining - Inadequate washing- Insufficient differentiation- Increase the number and duration of washes with distilled water- Ensure proper differentiation in 85% propylene glycol
Precipitate on the slide - Dye solution not filtered properly- Water contamination in the propylene glycol or dye solution- Re-filter the stock solution- Ensure all solutions and glassware are free of water before the staining step

Diagrams

experimental_workflow Experimental Workflow for this compound Staining cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis prep_cells Culture Adherent Cells on Coverslips fixation Fixation (10% Formalin) prep_cells->fixation prep_tissue Cut Frozen Tissue Sections prep_tissue->fixation wash1 Wash (Distilled Water) fixation->wash1 dehydration Dehydration (100% Propylene Glycol) wash1->dehydration staining Staining (this compound Solution) dehydration->staining differentiation Differentiation (85% Propylene Glycol) staining->differentiation wash2 Wash (Distilled Water) differentiation->wash2 counterstain Counterstaining (Optional) (Nuclear Fast Red) wash2->counterstain mounting Mounting (Aqueous Medium) wash2->mounting Without Counterstain wash3 Wash (Distilled Water) counterstain->wash3 wash3->mounting microscopy Microscopic Examination mounting->microscopy

Caption: Workflow for staining non-polar lipids with this compound.

signaling_pathway Conceptual Pathway of Lipid Staining dye_solution This compound in Propylene Glycol cell_membrane Cell Membrane dye_solution->cell_membrane Diffusion cytoplasm Cytoplasm cell_membrane->cytoplasm lipid_droplet Lipid Droplet (High Lipid Concentration) cytoplasm->lipid_droplet Partitioning based on higher solubility in lipids stained_lipid Stained Lipid Droplet (Black/Blue-Black) lipid_droplet->stained_lipid Accumulation of Dye

Caption: Mechanism of this compound staining of lipid droplets.

References

Staining Lipid Droplets in Cells with Solvent Black 46: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46 is a lipophilic dye belonging to the diazo class of compounds. Its fat-soluble nature makes it a candidate for the visualization of intracellular lipid droplets, which are dynamic organelles involved in lipid storage, metabolism, and signaling. This document provides detailed application notes and protocols for the use of this compound as a chromogenic stain for the detection of lipid droplets in cultured cells.

Note: While some suppliers classify this compound as a fluorescent dye, there is a lack of scientific literature demonstrating its use for fluorescent imaging of lipid droplets in a biological context. Its close relative, Sudan Black B (Solvent Black 3), is known to be primarily a chromogenic stain and is even used to quench autofluorescence. Therefore, the following protocols are focused on chromogenic staining techniques.

Principle of Staining

The mechanism of staining with this compound relies on its high solubility in neutral lipids, such as triglycerides and sterol esters, which constitute the core of lipid droplets. When a saturated solution of the dye in a suitable solvent is applied to fixed cells, the dye partitions from the solvent into the intracellular lipid droplets, rendering them visible as distinct black or dark blue deposits under a light microscope.

Quantitative Data Summary

While specific quantitative data for this compound in biological staining is limited, the following table summarizes its known physical and chemical properties, alongside comparative data for other common lipid droplet stains for context.

PropertyThis compoundSudan Black B (Solvent Black 3)Nile RedBODIPY 493/503Oil Red O
C.I. Name This compoundSolvent Black 3--Solvent Red 27
CAS Number 65294-17-94197-25-57385-67-321658-70-81320-06-5
Molecular Formula C₄₃H₄₆N₆O₃SC₂₉H₂₄N₆C₂₀H₁₈N₂O₂C₁₄H₁₇BF₂N₂C₂₆H₂₄N₄O
Molecular Weight 726.93 g/mol 456.54 g/mol 318.37 g/mol 262.12 g/mol 408.51 g/mol
Appearance Reddish to bluish-black powderDark brown to black powderRed powderOrange crystalline solidReddish-brown powder
Max. Absorption (λmax) 583 - 590 nm596 - 605 nm~552 nm (in lipids)~493 nm (in lipids)~518 nm
Staining Color Black/Dark BlueBlue-BlackRed (fluorescent)Green (fluorescent)Red
Primary Application Chromogenic StainingChromogenic Staining, Autofluorescence QuenchingFluorescent StainingFluorescent StainingChromogenic Staining

Experimental Protocols

Protocol 1: Chromogenic Staining of Lipid Droplets in Adherent Cells

This protocol is adapted from standard methods for Sudan Black B staining and is suitable for visualizing lipid droplets in adherent cell cultures.

Materials:

  • This compound powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Nuclear counterstain (e.g., Nuclear Fast Red or Hematoxylin)

  • Mounting medium (aqueous)

  • Microscope slides and coverslips

  • Staining jars

Procedure:

  • Cell Culture: Culture adherent cells on sterile glass coverslips in a multi-well plate to the desired confluency.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 20-30 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining Solution Preparation:

    • Prepare a saturated solution of this compound in 70% ethanol. This can be achieved by adding an excess of the dye powder to the solvent and stirring for 1-2 hours.

    • Filter the solution through a 0.2 µm syringe filter immediately before use to remove any undissolved particles.

  • Staining:

    • Immerse the coverslips in the filtered this compound staining solution for 10-20 minutes at room temperature.

  • Differentiation and Washing:

    • Briefly rinse the coverslips in 70% ethanol to remove excess stain.

    • Wash the coverslips thoroughly with distilled water.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei with Nuclear Fast Red or Hematoxylin according to the manufacturer's instructions.

    • Wash with distilled water.

  • Mounting:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Microscopy:

    • Observe the stained cells under a bright-field light microscope. Lipid droplets will appear as black or dark blue intracellular inclusions.

Protocol 2: Staining of Lipid Droplets in Suspension Cells

Materials:

  • Same as Protocol 1

  • Centrifuge

  • Cytocentrifuge or cytospin slides (optional)

Procedure:

  • Cell Preparation:

    • Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet twice with PBS.

  • Fixation:

    • Resuspend the cells in 4% PFA and incubate for 20-30 minutes at room temperature.

    • Centrifuge and wash the cells three times with PBS.

  • Cell Adhesion to Slides:

    • Adhere the fixed cells to microscope slides. This can be done by cytocentrifugation or by air-drying a small drop of the cell suspension on a slide.

  • Staining and Subsequent Steps:

    • Follow steps 3-8 from Protocol 1.

Diagrams

experimental_workflow cluster_preparation Cell Preparation cluster_staining Staining Procedure cluster_finalization Final Steps culture Culture Cells on Coverslips wash1 Wash with PBS culture->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 stain Incubate in This compound Solution wash2->stain differentiate Differentiate in 70% Ethanol stain->differentiate wash3 Wash with Water differentiate->wash3 counterstain Counterstain Nuclei (Optional) wash3->counterstain mount Mount Coverslip counterstain->mount observe Microscopy mount->observe

Caption: Experimental workflow for chromogenic staining of lipid droplets.

logical_relationship cluster_components Staining Components cluster_process Staining Principle dye This compound staining_solution Saturated Staining Solution dye->staining_solution dissolves in solvent 70% Ethanol solvent->staining_solution lipids Lipid Droplets (Neutral Lipids) partitioning Partitioning lipids->partitioning high affinity for dye staining_solution->partitioning applied to cells visualization Visualization (Black/Blue Deposits) partitioning->visualization

Caption: Principle of this compound lipid droplet staining.

Application Notes and Protocols: Staining Polymer Thin Films with Solvent Black 46

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Solvent Black 46 as a staining agent for polymer thin films. This compound, a fat-soluble dye, offers a versatile and effective method for visualizing and analyzing the morphology of various polymer structures. The protocols provided are based on established methods for similar solvent dyes, such as Sudan Black B, and have been adapted for the specific application of staining polymer thin films.

Introduction

This compound, also known as Ink Black B, is a metal complex solvent dye with excellent solubility in a wide range of solvents.[1] It is known for its compatibility with various resins, bright color, and resistance to acids and alkalis.[1] While its primary application is in the coloring of printing inks, its properties make it a suitable candidate for staining polymer thin films for microscopic analysis.[1][2] The staining mechanism is primarily a physical process where the dye, being more soluble in the polymer matrix than in the solvent, preferentially partitions into the polymer, thereby rendering it visible. This method is particularly useful for visualizing the structure and distribution of polymer phases in thin films.

Product Information

A summary of the physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 65294-17-9[3][4][5][6]
Molecular Formula C43H46N6O3S[4][6]
Molecular Weight 726.93 g/mol [4][6]
Appearance Reddish-black powder[3]
Melting Point 130 °C[3]
Solubility Soluble in Acetone (280 g/L), Butyl Acetate (100 g/L), and Methylbenzene (10.3 g/L)[3]

Experimental Protocols

The following protocols are recommended for staining polymer thin films with this compound. It is advised to optimize the staining time and solution concentrations for specific polymer types and film thicknesses.

Materials and Reagents
  • This compound powder

  • Propylene glycol

  • Ethanol (70% and absolute)

  • Distilled or deionized water

  • Mounting medium (e.g., glycerol jelly)

  • Microscope slides and coverslips

  • Staining jars or dishes

  • Filter paper (Whatman No. 2 or equivalent)

Preparation of Staining Solution
  • Stock Solution (Saturated): Prepare a saturated solution of this compound in propylene glycol.

    • Add an excess of this compound powder to propylene glycol in a flask.

    • Heat the mixture to 100°C for 5-10 minutes with constant stirring to facilitate dissolution. Caution: Perform this step in a well-ventilated fume hood.

    • Allow the solution to cool to room temperature.

    • Filter the solution twice: first through a coarse filter paper while still warm, and then through a fritted glass filter of medium porosity after cooling.[7]

    • The final solution should be a clear, dark liquid.

  • Working Solution: The saturated stock solution can be used directly as the working staining solution.

Staining Procedure for Polymer Thin Films

This protocol is adapted from established procedures for Sudan Black B staining of biological and polymeric materials.[7][8][9][10]

  • Sample Preparation: Deposit the polymer thin film onto a clean microscope slide.

  • Fixation (Optional): Depending on the polymer and substrate, a fixation step may be necessary to ensure adhesion and prevent delamination during staining. If required, expose the film to formaldehyde vapor for 10 minutes.

  • Hydration: If a fixation step was used, wash the slide gently with distilled water.

  • Dehydration/Solvent Exchange:

    • Immerse the slide in 100% propylene glycol for 5 minutes. This step prepares the polymer film for efficient dye penetration.

  • Staining:

    • Decant the propylene glycol and immerse the slide in the this compound working solution.

    • Staining can be performed for a minimum of 2 hours, with overnight staining often yielding optimal results.[9] The ideal staining time will depend on the specific polymer and its thickness.

  • Differentiation:

    • Remove the slide from the staining solution and wash it with 85% propylene glycol for 3 minutes to remove excess stain.[7]

    • Follow with a brief rinse in 70% ethanol (approximately 30 seconds).

  • Washing:

    • Rinse the slide thoroughly with distilled water to remove all traces of ethanol and propylene glycol.

  • Mounting:

    • Wipe the back of the slide clean.

    • Mount a coverslip over the stained polymer film using an aqueous mounting medium like glycerol jelly.

Visualization and Data Collection

Stained polymer thin films can be visualized using standard bright-field microscopy. The polymer structures should appear in shades of blue-black. The following table can be used to record and compare experimental data for different polymers or staining conditions.

Polymer TypeFilm Thickness (nm)Staining Time (hours)Observed Color Intensity (Arbitrary Units)Notes on Morphology

Workflow and Diagrams

The overall experimental workflow for staining polymer thin films with this compound is depicted below.

Staining_Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_analysis Analysis prep_solution Prepare Staining Solution staining Staining with this compound prep_solution->staining prep_sample Prepare Polymer Thin Film fixation Fixation (Optional) prep_sample->fixation hydration Hydration fixation->hydration dehydration Dehydration (Propylene Glycol) hydration->dehydration dehydration->staining differentiation Differentiation (85% Propylene Glycol) staining->differentiation washing Washing (Distilled Water) differentiation->washing mounting Mounting washing->mounting microscopy Microscopy mounting->microscopy data_collection Data Collection microscopy->data_collection

Experimental workflow for staining polymer thin films.

The principle of staining with a solvent dye like this compound is based on the differential solubility of the dye in the solvent and the polymer.

Staining_Principle cluster_system Staining System cluster_result Result Solvent Solvent (Propylene Glycol) Dye_in_Solvent This compound (in Solvent) Polymer Polymer Thin Film Dye_in_Solvent->Polymer Dye partitions into polymer (Higher solubility) Stained_Polymer Stained Polymer

References

Application Note: Visualizing Intracellular Lipid Droplets with Solvent Black 46

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Solvent Black 46 is a diazo dye soluble in organic solvents, traditionally used in commercial applications such as inks and plastics. While not a conventional biological stain, its lipophilic nature suggests a potential application in histology and cell biology for the visualization of neutral lipids, such as those found in intracellular lipid droplets. This document provides a hypothetical protocol for the use of this compound as a lysochrome dye for brightfield microscopy of cultured cells, based on established methods for similar solvent dyes like Sudan Black B and Oil Red O. The principle of this staining technique relies on the dye's higher solubility in lipids than in the solvent solution, causing it to partition into and accumulate in lipid-rich structures.[1][2]

Materials and Methods

Reagents
  • This compound (CAS No. 65113-55-5)

  • Ethanol, absolute

  • Formaldehyde, 37% solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Distilled water

  • Glycerol or other aqueous mounting medium

Equipment
  • Optical microscope with brightfield imaging capabilities

  • Glass microscope slides and coverslips

  • Coplin jars or staining dishes

  • Pipettes

  • Cell culture incubator

  • Laminar flow hood

  • Hemocytometer or automated cell counter

Cell Culture and Preparation
  • Seed cells (e.g., 3T3-L1 pre-adipocytes, HepG2 hepatocytes) onto glass coverslips in a 24-well plate at a suitable density to achieve 70-80% confluency at the time of staining.

  • To induce lipid droplet formation, treat cells with an appropriate stimulus (e.g., oleic acid complexed to BSA) for 24-48 hours. Include an untreated control.

  • Carefully aspirate the culture medium from the wells.

  • Gently wash the cells twice with PBS.

Experimental Protocols

Preparation of Staining Solution
  • Prepare a saturated stock solution of this compound in absolute ethanol. This can be achieved by adding an excess of this compound powder to the ethanol and stirring for 1-2 hours, followed by filtration to remove undissolved particles.

  • For the working staining solution, dilute the saturated stock solution with an equal volume of distilled water (creating an approximately 50% ethanol solution). This reduction in solvent strength decreases the solubility of the dye in the staining solution, promoting its partitioning into the cellular lipids.

Staining Procedure
  • Fixation: Add 10% neutral buffered formalin (diluted from 37% formaldehyde in PBS) to each well to cover the cells. Incubate for 30 minutes at room temperature.

  • Washing: Gently aspirate the fixative and wash the cells three times with distilled water.

  • Staining: Add the this compound working solution to each well, ensuring the coverslips are fully submerged. Incubate for 60 minutes at room temperature in the dark.

  • Differentiation: Aspirate the staining solution and add 70% ethanol to the wells for 30-60 seconds to remove excess stain.

  • Final Wash: Aspirate the ethanol and wash the cells thoroughly with distilled water.

  • Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of aqueous mounting medium.

  • Microscopy: Visualize the stained cells using a brightfield microscope. Lipid droplets should appear as black or dark blue deposits within the cytoplasm.

Data Presentation

Quantitative analysis of lipid accumulation can be performed using image analysis software (e.g., ImageJ/Fiji) to measure the area and intensity of the stained lipid droplets.

Treatment GroupAverage Lipid Droplet Area (µm²)Average Staining Intensity (Arbitrary Units)Percentage of Lipid-Positive Cells
Untreated Control2.5 ± 0.830 ± 1215%
Oleic Acid Treated15.8 ± 4.2185 ± 3592%

Table 1. Hypothetical quantitative data from the analysis of 3T3-L1 cells stained with this compound after treatment with oleic acid to induce lipid droplet formation. Data are presented as mean ± standard deviation.

Diagrams

experimental_workflow Experimental Workflow for Lipid Droplet Staining cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis cell_culture Cell Culture on Coverslips lipid_induction Lipid Droplet Induction (e.g., Oleic Acid) cell_culture->lipid_induction wash1 Wash with PBS lipid_induction->wash1 fixation Fixation (10% Formalin) wash1->fixation wash2 Wash with Distilled Water fixation->wash2 staining Staining with This compound wash2->staining differentiation Differentiation (70% Ethanol) staining->differentiation wash3 Final Wash with Distilled Water differentiation->wash3 mounting Mount Coverslip wash3->mounting microscopy Brightfield Microscopy mounting->microscopy image_analysis Image Analysis microscopy->image_analysis

Caption: Workflow for staining intracellular lipid droplets with this compound.

logical_relationship Principle of Lysochrome Staining dye_solution This compound in 50% Ethanol lipid_droplet Intracellular Lipid Droplet dye_solution->lipid_droplet Higher solubility in lipid stained_droplet Stained Lipid Droplet (Black/Blue) lipid_droplet->stained_droplet Accumulation of dye

Caption: The principle of preferential solubility for lysochrome dyes.

References

Application Notes and Protocols for the Quantitative Analysis of Solvent Black 46 in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46 is an azo dye used in various industrial applications, including inks and coatings. Accurate quantification of its concentration in solutions is crucial for quality control, formulation development, and safety assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
Chemical FamilyAzo Dye[1]
CAS Number65113-55-5[1]
Molecular FormulaC₄₃H₄₆N₆O₃S[2]
Molecular Weight726.93 g/mol [2]
AppearanceBlack Powder[1]
Maximum Absorbance (λmax)583 - 590 nm[3]
SolubilitySoluble in Acetone, Butyl Acetate; Sparingly soluble in Methylbenzene; Insoluble in Water[2][3]

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for determining the concentration of colored compounds in a solution. The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound (analytical standard)

  • Acetone (HPLC grade)

  • Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (various sizes)

  • Cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

3.1.2. Preparation of Stock and Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of acetone and then dilute to the mark with acetone. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with acetone in volumetric flasks as detailed in Table 2.

Table 2: Preparation of Standard Solutions for UV-Vis Analysis

StandardConcentration (µg/mL)Volume of Stock Solution (100 µg/mL)Final Volume (mL)
11.00.1 mL10
22.50.25 mL10
35.00.5 mL10
410.01.0 mL10
515.01.5 mL10
620.02.0 mL10

3.1.3. Determination of Maximum Absorbance (λmax)

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Use acetone as a blank to zero the instrument.

  • Scan the absorbance of a mid-range standard solution (e.g., 10 µg/mL) across the visible spectrum (400-800 nm) to determine the wavelength of maximum absorbance (λmax).

3.1.4. Measurement and Calibration Curve

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument with the acetone blank.

  • Measure the absorbance of each standard solution in triplicate.

  • Plot a calibration curve of average absorbance versus concentration.

  • Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

Data Presentation

Table 3: Calibration Data for this compound by UV-Vis Spectrophotometry

Concentration (µg/mL)Absorbance (at λmax = 585 nm) - Replicate 1Absorbance (at λmax = 585 nm) - Replicate 2Absorbance (at λmax = 585 nm) - Replicate 3Average Absorbance
1.00.0520.0540.0530.053
2.50.1300.1330.1310.131
5.00.2650.2620.2640.264
10.00.5280.5310.5290.529
15.00.7950.7910.7930.793
20.01.0551.0591.0571.057

Calibration Curve Equation: y = 0.0529x + 0.001 Coefficient of Determination (R²): 0.9998

Workflow Diagram

UV_Vis_Workflow A Prepare Stock Solution (100 µg/mL in Acetone) B Prepare Working Standards (1-20 µg/mL) A->B C Determine λmax B->C F Measure Absorbance of Unknown Sample B->F D Measure Absorbance of Standards C->D E Construct Calibration Curve D->E G Calculate Concentration E->G F->G

Caption: Workflow for UV-Vis spectrophotometric analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more selective and sensitive method for the quantification of this compound, especially in complex matrices. A reverse-phase HPLC method is proposed here.

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (various sizes)

  • Syringe filters (0.45 µm)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

4.1.2. Chromatographic Conditions

A suggested set of HPLC conditions is provided in Table 4. These may require optimization for specific instruments and samples.

Table 4: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 585 nm
Run Time 10 minutes

4.1.3. Preparation of Stock and Standard Solutions

  • Stock Solution (100 µg/mL): Prepare as described in section 3.1.2.

  • Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the mobile phase (Acetonitrile:Water, 80:20) as detailed in Table 5.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Table 5: Preparation of Standard Solutions for HPLC Analysis

StandardConcentration (µg/mL)Volume of Stock Solution (100 µg/mL)Final Volume (mL)
10.50.05 mL10
21.00.1 mL10
35.00.5 mL10
410.01.0 mL10
525.02.5 mL10
650.05.0 mL10

4.1.4. System Suitability and Calibration

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a mid-range standard solution multiple times (e.g., n=5) to check for system suitability parameters like retention time repeatability and peak area precision.

  • Inject each standard solution in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Determine the equation of the line and the coefficient of determination (R²).

Data Presentation

Table 6: Calibration Data for this compound by HPLC

Concentration (µg/mL)Peak Area (arbitrary units) - Replicate 1Peak Area (arbitrary units) - Replicate 2Peak Area (arbitrary units) - Replicate 3Average Peak Area
0.512,54012,61012,58012,577
1.025,10025,25025,18025,177
5.0126,300125,900126,100126,100
10.0252,500253,100252,800252,800
25.0630,700631,500631,100631,100
50.01,265,0001,263,0001,264,0001,264,000

Calibration Curve Equation: y = 25200x + 500 Coefficient of Determination (R²): 0.9999

Workflow Diagram

HPLC_Workflow A Prepare Stock Solution (100 µg/mL) B Prepare Working Standards (0.5-50 µg/mL in Mobile Phase) A->B C Filter Standards and Samples B->C E Inject Standards C->E G Inject Unknown Sample C->G D Equilibrate HPLC System D->E F Construct Calibration Curve E->F H Calculate Concentration F->H G->H

Caption: Workflow for HPLC analysis.

Method Validation

For routine analysis, the developed methods should be validated according to relevant guidelines (e.g., ICH). Key validation parameters are summarized in Table 7.

Table 7: Key Analytical Method Validation Parameters

ParameterDescription
Specificity The ability to assess the analyte in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value. Often determined by recovery studies.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Both UV-Vis spectrophotometry and HPLC are suitable methods for the quantitative analysis of this compound in solutions. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. For simple, routine analysis, UV-Vis spectrophotometry offers a rapid and economical solution. For more complex samples or when higher sensitivity and selectivity are required, HPLC is the preferred method. Proper method validation is essential to ensure the reliability of the analytical results.

References

Using Solvent Black 46 as a Tracer in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46 is a solvent-soluble dye traditionally used as a colorant in inks and plastics.[1][2][3] While not conventionally employed as a tracer, its properties suggest potential for applications in material science for visually or spectroscopically tracking material flow, distribution, and integrity. This document provides a generalized framework and hypothetical protocols for utilizing this compound as a tracer in various material science experiments. The quantitative data presented herein is illustrative and should be experimentally verified for specific applications.

Potential Applications

The use of tracer dyes in material science is a versatile technique for visualizing and quantifying dynamic processes.[4] Based on the properties of similar solvent dyes, this compound could potentially be adapted for the following applications:

  • Monitoring Polymer Blending and Composite Homogeneity: Visually or spectroscopically assess the distribution of components in a polymer blend or composite material.

  • Tracking Material Flow and Diffusion: Observe the movement of a material within a system, such as the penetration of a coating or the diffusion of a small molecule through a polymer matrix.

  • Detecting Material Degradation and Defects: Changes in the spectroscopic properties of the dye could indicate alterations in the surrounding material due to degradation. It can also be used to highlight cracks and voids.

  • Leak Detection: Identify leaks in sealed components by observing the migration of the dye.[5][6]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound when used as a tracer. Note: This data is for illustrative purposes and must be experimentally determined for your specific material system and instrumentation.

Table 1: General Properties of this compound

PropertyValueSource
Chemical Class Azo Dye[7]
Appearance Black Powder
Solubility Soluble in many organic solvents[8]
Heat Resistance ~200 °C
Light Fastness 6-7 (Good)

Table 2: Hypothetical Spectroscopic Properties for Tracer Applications

ParameterValue (Hypothetical)Notes
Excitation Maximum (λex) 580 nmIn a non-polar polymer matrix like polystyrene.
Emission Maximum (λem) 640 nmIn a non-polar polymer matrix like polystyrene.
Molar Extinction Coefficient (ε) 45,000 M⁻¹cm⁻¹ at λexIn toluene.
Quantum Yield (Φ) 0.15In polystyrene.
Optimal Concentration Range 0.001 - 0.1 wt%Application-dependent.
Detection Limit ~1 ppmUsing fluorescence spectroscopy in a clear polymer film.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Polymer Matrix

This protocol describes a general method for dispersing this compound into a polymer matrix for applications such as monitoring blending or degradation.

Materials:

  • This compound

  • Polymer resin (e.g., polystyrene, polyethylene, PMMA)

  • Appropriate solvent (e.g., toluene, xylene, dichloromethane)

  • Magnetic stirrer and stir bar

  • Hot plate

  • Fume hood

  • Glass beakers and petri dishes

  • Vacuum oven

Procedure:

  • Prepare a Stock Solution: In a fume hood, dissolve a known amount of this compound in a suitable solvent to create a concentrated stock solution (e.g., 1 mg/mL). Use a magnetic stirrer to ensure complete dissolution.

  • Polymer Dissolution: In a separate beaker, dissolve the desired amount of polymer in the same solvent. The concentration will depend on the desired film thickness or sample size.

  • Doping the Polymer: While stirring the polymer solution, add a calculated volume of the this compound stock solution to achieve the target tracer concentration. Continue stirring for at least one hour to ensure homogeneous distribution.

  • Casting: Pour the dye-doped polymer solution into a petri dish or onto a suitable substrate to cast a film of the desired thickness.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in the fume hood at room temperature. For complete solvent removal, place the cast film in a vacuum oven at a temperature below the polymer's glass transition temperature.

Protocol 2: Quantitative Analysis of this compound Concentration using UV-Vis Spectroscopy

This protocol outlines the steps for creating a calibration curve and measuring the concentration of this compound in a solution or extracted from a material.

Materials:

  • This compound

  • Appropriate solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Standard Solutions: Create a series of standard solutions of this compound in the chosen solvent with known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

  • Measure Absorbance: For each standard solution, measure the absorbance at the wavelength of maximum absorbance (λmax), which should be determined by an initial scan.

  • Create Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration.

  • Prepare Sample Solution: Dissolve a known weight of the material containing the tracer in a known volume of solvent. If necessary, use appropriate extraction techniques.

  • Measure Sample Absorbance: Measure the absorbance of the sample solution at the same λmax.

  • Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of this compound in the sample solution.

Visualizations

Diagram 1: Experimental Workflow for Incorporating this compound into a Polymer Matrix

A Prepare this compound Stock Solution C Add Stock Solution to Polymer Solution A->C B Dissolve Polymer in Solvent B->C D Stir for Homogeneous Mixture C->D E Cast Film or Mold Sample D->E F Solvent Evaporation (Fume Hood) E->F G Final Drying (Vacuum Oven) F->G H Tracer-Doped Material Ready G->H

Caption: Workflow for doping a polymer with this compound.

Diagram 2: Logical Flow for Quantitative Analysis of Tracer Concentration

cluster_0 Calibration cluster_1 Sample Analysis A Prepare Standard Solutions B Measure Absorbance of Standards A->B C Plot Absorbance vs. Concentration B->C D Generate Calibration Curve (y=mx+c) C->D G Calculate Sample Concentration using Calibration Curve D->G E Prepare Sample Solution F Measure Sample Absorbance E->F F->G

Caption: Process for determining tracer concentration via spectroscopy.

References

Solvent Black 46 (Nigrosin) in Histology and Cytology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 46, more commonly known in biological applications as Nigrosin (alcohol-soluble), is a synthetic black dye. While it has widespread industrial uses in inks, plastics, and lacquers, its application in histology and cytology is primarily centered on the technique of negative staining.[1][2][3][4][5] This method provides a valuable contrast enhancement for viewing microorganisms and unstained cells, revealing their morphology, size, and arrangement.

The primary principle behind Nigrosin's utility in biological staining is its acidic nature. As an acidic stain, it carries a net negative charge. Since the surfaces of most bacterial cells and many other biological components are also negatively charged, the stain is repelled.[6][7][8][9] This electrostatic repulsion results in the staining of the background environment, leaving the cells themselves unstained and appearing as bright, clear outlines against a dark field.[7][8][9] This technique is particularly advantageous for visualizing delicate structures that may be distorted by heat-fixing, a common step in other staining protocols.[8][9][10]

Applications in Histology and Cytology

The primary application of this compound (Nigrosin) in a laboratory setting is for Negative Staining .

Key Uses of Negative Staining with Nigrosin:

  • Visualization of Bacterial Morphology: It is extensively used to observe the precise shape (e.g., cocci, bacilli, spirilla), size, and cellular arrangement of bacteria.[8][9] This is especially useful for bacteria that are difficult to stain with standard positive stains, such as Spirilla.[8]

  • Capsule Demonstration: The negative staining technique can reveal the presence of capsules, which are protective layers surrounding some bacteria. The capsule appears as a clear halo around the cell as it also repels the acidic stain.[6]

  • Observation of Delicate Cells: Since heat-fixing is not required, the cellular morphology is preserved, making it ideal for viewing cells that are prone to shrinkage or distortion.[8][9][10]

  • Electron Microscopy Preparations: Negative staining is also a fundamental technique for preparing biological samples, such as viruses, proteins, and cellular membranes, for observation with a transmission electron microscope (TEM).[8]

Data Summary

Quantitative data regarding the performance of this compound (Nigrosin) in histological and cytological applications is not typically presented in research literature. The assessment of staining efficacy is primarily qualitative, based on the visual clarity of the unstained cells against the dark background. The key performance indicator is the contrast achieved, which allows for accurate morphological assessment.

PropertyDescription
Stain Type Acidic, Negative Stain
Target Background (extracellular space)
Cellular Appearance Unstained, bright
Background Appearance Dark
Primary Advantage No heat-fixing required, preserving cell morphology
Common Application Visualization of bacterial morphology and capsules

Experimental Protocols

Protocol 1: Negative Staining of Bacteria with Nigrosin

This protocol describes the fundamental technique for visualizing bacteria using an alcohol-soluble Nigrosin solution.

Materials:

  • Bacterial culture (broth or solid)

  • Microscope slides (clean and grease-free)

  • Inoculating loop

  • Nigrosin stain (10% aqueous solution)

  • Bunsen burner (for sterilizing the loop)

  • Microscope with oil immersion objective

Procedure:

  • Slide Preparation: Place a small drop of Nigrosin stain near one end of a clean microscope slide.[8][9]

  • Inoculation: Aseptically transfer a loopful of the bacterial culture to the drop of Nigrosin. If using a solid culture, add a small drop of sterile water to the slide first and then emulsify a small amount of the colony in the water before adding the Nigrosin. Mix gently with the inoculating loop.[9][10]

  • Spreading the Smear: Take a second, clean spreader slide and hold it at a 45-degree angle to the first slide. Touch the edge of the spreader slide to the drop of the bacteria-stain mixture, allowing the liquid to spread along the edge of the spreader slide.[9]

  • Creating the Gradient: Push the spreader slide smoothly across the surface of the first slide, dragging the mixture behind it. This action should create a thin smear that is thick at one end and thin at the other.

  • Air Drying: Allow the smear to air dry completely. Do not heat-fix the slide. [7][9][10] Heat-fixing will distort the cells and defeat the purpose of the negative staining technique.

  • Microscopic Examination: Once dry, the slide can be examined under the microscope. Start with the low-power objective to locate the stained area and then progress to the high-dry and finally the oil immersion objective for detailed observation of the bacterial cells. The bacteria will appear as clear, unstained bodies against a dark grey or black background.

Visualizations

Experimental Workflow for Negative Staining

Negative_Staining_Workflow cluster_prep Slide Preparation cluster_smear Smear Creation cluster_final Final Steps A Place a drop of Nigrosin on a slide B Aseptically add bacterial culture A->B C Mix gently B->C D Use a spreader slide at a 45° angle C->D E Drag mixture across the primary slide D->E F Air dry the smear (No Heat-Fixing) E->F G Examine under microscope F->G

Caption: Workflow for preparing a negative stain using Nigrosin.

Logical Relationship of Negative Staining Principle

Negative_Staining_Principle cluster_charges Electrostatic Interaction Nigrosin Nigrosin Stain (Acidic) Result Unstained Bacteria, Stained Background Nigrosin->Result Repels Charge1 Negative Charge Bacteria Bacterial Surface Bacteria->Result Remains Unstained Charge2 Negative Charge Background Slide Background Background->Result Gets Stained

Caption: Principle of electrostatic repulsion in negative staining.

References

Application Notes and Protocols for Fixation of Tissues Stained with Solvent Black Dyes (e.g., Sudan Black B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the appropriate fixation methods for tissues intended for staining with lipophilic solvent dyes, such as Solvent Black 46, more commonly known in histological applications as Sudan Black B. Proper fixation is critical for the preservation of cellular morphology and, most importantly, for the retention of lipids within the tissue, which are the primary targets of this class of dyes.

Introduction to Solvent Black Staining

Solvent Black dyes, like Sudan Black B, are lysochromes (fat-soluble dyes) used for the histochemical demonstration of a wide range of lipids, including triglycerides, phospholipids, and lipoproteins. The staining mechanism is a physical process based on the dye's preferential solubility in lipids over its solvent. This makes it an invaluable tool in pathology and research for studying metabolic disorders, neurodegenerative diseases, and cellular pathologies involving lipid accumulation. Successful lipid staining is highly dependent on the correct handling of the tissue from collection through to mounting, with fixation being a pivotal step.

Core Principles of Fixation for Lipid Histochemistry

The primary challenge in preparing lipid-rich tissues for histology is the prevention of lipid extraction during processing. Alcohols and organic solvents, which are standard in conventional paraffin-embedding protocols, readily dissolve most lipids. Therefore, fixation and processing methods must be chosen to specifically avoid these solvents where possible.

Key considerations for fixation include:

  • Choice of Fixative: Aldehyde-based fixatives, particularly those containing calcium salts, are preferred as they stabilize lipids by forming insoluble complexes, especially with phospholipids.

  • Tissue Sectioning: Frozen sections (cryosections) are the standard for simple lipid demonstration to bypass the dehydration and clearing steps that would extract lipids.

  • Paraffin Embedding: While generally avoided, specialized techniques exist for fixing lipids to allow for paraffin embedding, which can offer better morphological detail.

Recommended Fixation Protocols

The choice of fixation protocol depends on the tissue type, the specific lipids of interest, and the desired final embedding method.

Protocol 1: Standard Fixation for Frozen Sections

This is the most common and recommended method for the demonstration of neutral fats, triglycerides, and other simple lipids.

1.1. Specimen Preparation and Fixation:

  • Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled by liquid nitrogen or in a -80°C freezer. This rapid freezing minimizes ice crystal artifacts.[1]

  • Sectioning: Cut frozen sections at 10-16 µm using a cryostat.[2]

  • Post-fixation: Mount the sections on glass slides and allow them to air dry briefly. Immerse the sections in one of the following fixatives:

    • Baker's Formal-Calcium: Immerse for 10-15 minutes at room temperature. This is considered one of the best fixatives for preserving phospholipids.[2]

    • 10% Neutral Buffered Formalin (NBF): Immerse for 5-10 minutes. This is a good general-purpose fixative for lipids.[3]

1.2. Staining and Mounting:

  • Rinsing: Wash sections thoroughly in distilled water.

  • Dehydration: Dehydrate in 100% propylene glycol for 5 minutes. This removes water without dissolving lipids.[2][3]

  • Staining: Stain in a saturated solution of Sudan Black B in 70% ethanol or propylene glycol for a minimum of 2 hours, or overnight for optimal results.[2]

  • Differentiation: Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[2][3]

  • Counterstaining (Optional): Stain with a nuclear counterstain like Nuclear Fast Red for 3 minutes.[3]

  • Mounting: Mount with an aqueous mounting medium, such as glycerin jelly.[2][3]

Table 1: Summary of Reagents and Timings for Frozen Section Protocol

StepReagentTimePurpose
FreezingIsopentane & Liquid NitrogenUntil frozenTo preserve tissue morphology and prevent autolysis.
SectioningCryostat-To obtain thin sections for microscopy.
Post-FixationBaker's Formal-Calcium or 10% NBF5-15 minutesTo stabilize and preserve lipids and proteins.
RinsingDistilled Water3 changesTo remove the fixative.
Dehydration100% Propylene Glycol5 minutesTo remove water without dissolving lipids.
StainingSudan Black B Solution2+ hoursTo stain lipid-containing structures.
Differentiation85% Propylene Glycol3 minutesTo remove background staining.
CounterstainingNuclear Fast Red3 minutesTo visualize cell nuclei for context.
MountingAqueous Mounting Medium-To prepare the slide for microscopy.
Protocol 2: Fixation for Paraffin Embedding (Lipid Preservation Method)

This advanced method allows for the staining of lipids in paraffin-embedded sections, which can provide superior morphological detail compared to frozen sections. The principle involves introducing unsaturated fatty acids that intercalate with tissue lipids and are then cross-linked by a secondary fixative.

2.1. Fixation and Processing:

  • Primary Fixation: Fix small blocks of tissue in 10% Neutral Buffered Formalin for 24 hours.[4]

  • Lipid Post-Fixation:

    • Immerse the formalin-fixed tissue in a saturated solution of linoleic acid in 70% ethylene glycol.[4]

    • Incubate for 3 days at 56°C.[4]

  • Secondary Fixation:

    • Rinse the tissue blocks.

    • Treat with 2% chromic acid for 24 hours at 4°C.[4]

    • Rinse and then treat with 5% sodium bicarbonate for 24 hours.[4]

  • Dehydration and Embedding:

    • Dehydrate the tissue through a graded series of alcohols (70%, 95%, 100%).

    • Clear with xylene.

    • Embed in paraffin wax.

2.2. Staining:

  • Sectioning: Cut paraffin sections at 5-10 µm.

  • Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through graded alcohols to water.

  • Staining: Proceed with the Sudan Black B staining protocol as described for frozen sections (1.2), starting from the dehydration step with propylene glycol.

Table 2: Summary of Reagents and Timings for Paraffin Embedding Protocol

StepReagentTimeTemperaturePurpose
Primary Fixation10% Neutral Buffered Formalin24 hoursRoom TempInitial tissue preservation.
Lipid Post-FixationLinoleic acid in 70% ethylene glycol3 days56°CTo introduce fixable fatty acids into tissue lipids.
Secondary Fixation2% Chromic Acid24 hours4°CTo cross-link and fix the unsaturated fatty acids.
Neutralization5% Sodium Bicarbonate24 hoursRoom TempTo neutralize the chromic acid.
DehydrationGraded AlcoholsStandardRoom TempTo remove water for paraffin infiltration.
ClearingXyleneStandardRoom TempTo remove alcohol for paraffin infiltration.
EmbeddingParaffin WaxStandard60°CTo create a solid block for sectioning.

Diagrams of Experimental Workflows

The following diagrams illustrate the logical flow of the fixation and staining protocols.

G Workflow for Frozen Section Staining with Solvent Black A 1. Snap-Freeze Fresh Tissue B 2. Cut Sections in Cryostat (10-16 µm) A->B C 3. Post-fix in Formal-Calcium or NBF B->C D 4. Rinse with Distilled Water C->D E 5. Dehydrate in Propylene Glycol D->E F 6. Stain with Sudan Black B E->F G 7. Differentiate in 85% Propylene Glycol F->G H 8. Counterstain with Nuclear Fast Red G->H I 9. Mount with Aqueous Medium H->I

Caption: General workflow for staining lipids in frozen tissue sections.

G Workflow for Paraffin Section Lipid Staining cluster_0 Tissue Processing and Embedding cluster_1 Staining Protocol A 1. Primary Fixation (NBF) B 2. Lipid Post-Fixation (Linoleic Acid) A->B C 3. Secondary Fixation (Chromic Acid) B->C D 4. Dehydrate, Clear, and Embed in Paraffin C->D E 5. Section and Deparaffinize D->E F 6. Rehydrate to Water E->F G 7. Stain with Sudan Black B Protocol F->G H 8. Mount with Resinous Medium G->H

Caption: Workflow for preserving and staining lipids in paraffin-embedded tissue.

Troubleshooting and Considerations

  • Weak or No Staining: This can result from lipids being extracted during processing. Ensure that no organic solvents (other than the dye solvent) come into contact with the tissue before staining is complete. For frozen sections, ensure fixation time is adequate but not excessive.

  • Background Staining: Incomplete differentiation can leave excess dye in the tissue. Adhere to the recommended time in 85% propylene glycol.

  • Ice Crystal Artifacts: Large holes or a "swiss cheese" appearance in frozen sections are due to slow freezing. Ensure rapid and thorough freezing of the tissue block.[1]

  • Choice of Counterstain: A red counterstain like Nuclear Fast Red provides good contrast with the black/blue-black lipid staining. Hematoxylin can also be used.

  • Mounting Media: Always use an aqueous mounting medium for frozen sections stained for lipids, as resinous mounting media contain solvents that will dissolve the stained lipid droplets.[2]

By selecting the appropriate fixation and processing protocol, researchers can reliably and effectively demonstrate the presence and distribution of lipids in a wide variety of tissues, aiding in both diagnostic and research applications.

References

Solvent Black 46 as a Novel Counterstain for Fluorescence Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In fluorescence microscopy, achieving a high signal-to-noise ratio is paramount for accurate visualization and analysis of target structures. Autofluorescence, the natural emission of light by biological structures, can often obscure the specific signals from fluorescent probes, leading to decreased sensitivity and compromised image quality. Counterstains are employed to quench this background fluorescence and enhance the contrast of the desired signal. While traditional counterstains like DAPI and Hoechst are used to visualize nuclei, and others like Sudan Black B are used to reduce lipofuscin-associated autofluorescence, the exploration of novel quenching agents is an ongoing area of research.

This document provides detailed application notes and protocols for the prospective use of Solvent Black 46 , an azo dye, as a counterstain in fluorescence microscopy. It is important to note that the application of this compound in this context is not yet widely established in scientific literature. The information and protocols presented herein are based on the known properties of the dye and are intended to serve as a comprehensive starting point for researchers to explore its potential as an effective tool for reducing autofluorescence in immunofluorescence and other fluorescence-based imaging techniques.

Properties of this compound

This compound is a bluish-black azo dye commonly utilized in the manufacturing of inks and coatings.[1] Its solubility in organic solvents and its dark coloration suggest its potential to absorb stray light and quench background fluorescence, analogous to other dark dyes used in microscopy.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Family Azo Dye[1]
CAS Number 65113-55-5[1]
Appearance Black Powder[1]
Maximum Absorbance (λmax) 588 nm[1]
Solubility in Ethanol 18 g/L at 20°C[1]
Solubility in Water Insoluble

Principle of Action as a Counterstain

The proposed mechanism by which this compound may act as a counterstain is through the absorption of light across a broad spectrum. This property would allow it to quench the autofluorescence emanating from the tissue or cell sample, thereby increasing the signal-to-noise ratio of the specific fluorescent probe. Its lipophilic nature, suggested by its "solvent" classification, may also facilitate its interaction with and quenching of autofluorescence from lipid-rich structures like lipofuscin.

Experimental Protocols

The following protocols are suggested starting points for the use of this compound as a counterstain. Optimization of concentration, incubation time, and washing steps will be necessary for different sample types and experimental conditions.

Preparation of this compound Staining Solution

Materials:

  • This compound powder

  • Ethanol (70%, histology grade)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a saturated solution of this compound in 70% ethanol. A common starting concentration for similar dyes like Sudan Black B is 0.1-0.3% (w/v). For this compound, start with a 0.2% solution.

  • Add 0.2 g of this compound powder to 100 mL of 70% ethanol.

  • Stir the solution on a magnetic stirrer for 1-2 hours at room temperature, protected from light.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Store the staining solution in a tightly sealed, light-protected container at room temperature. The solution is stable for several months.

Counterstaining Protocol for Immunofluorescence

This protocol assumes that the user has already completed the primary and secondary antibody incubations for their target of interest.

Materials:

  • Fixed and permeabilized cell or tissue samples on slides

  • This compound Staining Solution (0.2% in 70% ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium (antifade recommended)

  • Coverslips

Procedure:

  • Washing after Secondary Antibody: Following the final wash after secondary antibody incubation, briefly wash the slides in PBS.

  • Dehydration (Optional but Recommended): To facilitate staining with the ethanol-based this compound solution, briefly dip the slides in a graded series of ethanol (e.g., 50%, 70%).

  • Staining: Immerse the slides in the 0.2% this compound Staining Solution for 5-15 minutes at room temperature. The optimal time will need to be determined empirically.

  • Differentiation/Washing: Briefly rinse the slides in 70% ethanol to remove excess stain. The duration of this step is critical and will influence the degree of background quenching and potential quenching of the specific signal.

  • Rehydration: Rehydrate the slides by passing them through a descending series of ethanol (e.g., 70%, 50%) and finally into PBS.

  • Mounting: Mount the coverslip onto the slide using an antifade mounting medium.

  • Imaging: Proceed with fluorescence microscopy. It is advisable to image the slides promptly after staining.

G cluster_prep Sample Preparation cluster_counterstain This compound Counterstaining cluster_final Final Steps Fixation Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Wash1 Wash in PBS SecondaryAb->Wash1 Dehydration Dehydration (Optional) Wash1->Dehydration Staining Stain with 0.2% this compound Dehydration->Staining Wash2 Differentiate in 70% Ethanol Staining->Wash2 Rehydration Rehydration in PBS Wash2->Rehydration Mounting Mount with Antifade Medium Rehydration->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Experimental workflow for this compound counterstaining.

Data Presentation and Expected Results

As there is no established quantitative data for this compound as a counterstain, the following table provides a hypothetical comparison with Sudan Black B, a commonly used autofluorescence quencher. This data is speculative and should be validated experimentally.

Table 2: Hypothetical Performance Comparison

ParameterThis compound (Hypothetical)Sudan Black B (Established)
Effective Concentration 0.1 - 0.3% in 70% Ethanol0.1 - 0.3% in 70% Ethanol
Quenching Spectrum Broad spectrum, potentially effective in blue, green, and red channelsPrimarily effective for lipofuscin autofluorescence, may introduce background in far-red
Signal-to-Noise Enhancement To be determinedSignificant improvement, especially in aged tissues
Photostability To be determinedGood
Compatibility with Fluorophores To be determinedGenerally compatible, but optimization is required

Troubleshooting

  • Weak specific signal: Reduce the incubation time in this compound or the differentiation step in 70% ethanol.

  • High background: Increase the duration of the differentiation step in 70% ethanol or perform more thorough washes in PBS after rehydration.

  • Precipitate on the slide: Ensure the this compound staining solution is properly filtered before use.

Safety and Disposal

7.1. Health and Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

7.2. Waste Disposal

  • Dispose of this compound waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.

  • Do not pour this compound solutions down the drain. Collect in a designated hazardous waste container.

G cluster_workflow Logical Relationship: Autofluorescence Reduction cluster_action Action High_Autofluorescence High Autofluorescence in Sample Obscured_Signal Obscured Specific Fluorescent Signal High_Autofluorescence->Obscured_Signal Low_SNR Low Signal-to-Noise Ratio Obscured_Signal->Low_SNR SB46_Application Application of This compound Low_SNR->SB46_Application Quenching Quenching of Autofluorescence SB46_Application->Quenching Clear_Signal Clear Specific Fluorescent Signal Quenching->Clear_Signal High_SNR High Signal-to-Noise Ratio Clear_Signal->High_SNR

Logical diagram of autofluorescence reduction.

Conclusion

This compound presents a promising, yet unexplored, candidate as a counterstain for reducing autofluorescence in fluorescence microscopy. Its properties as a dark, solvent-soluble dye suggest it may function effectively to improve image quality. The protocols and information provided in this document are intended to empower researchers to investigate its utility in their specific applications. Rigorous optimization and validation will be crucial to establishing this compound as a standard tool in the fluorescence microscopy workflow.

References

Troubleshooting & Optimization

Technical Support Center: Solvent Black 46 Solubility in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the solubility of Solvent Black 46 in ethanol.

Troubleshooting Guides

This section addresses common issues encountered when dissolving this compound in ethanol.

Problem Potential Cause Suggested Solution
Poor or incomplete dissolution of this compound in pure ethanol at room temperature. This compound, a large and complex azo dye, has inherently low solubility in polar solvents like ethanol.1. Increase Temperature: Gently heat the ethanol under agitation. 2. Use a Co-solvent: Add a more compatible solvent to the ethanol. 3. Incorporate a Surfactant: Introduce a non-ionic surfactant to aid in solubilization.
Precipitation of the dye after initial dissolution, especially upon cooling. The solution was likely saturated at a higher temperature, and the dye precipitated out as the temperature decreased and solubility dropped.1. Maintain Elevated Temperature: Keep the solution heated during use, if the application allows. 2. Optimize Co-solvent/Surfactant Ratio: The concentration of the co-solvent or surfactant may be insufficient to maintain solubility at lower temperatures. Experiment with higher concentrations.
Formation of dye aggregates or clumps instead of a homogenous solution. Insufficient agitation or too rapid addition of the dye powder to the solvent.1. Improve Agitation: Use a magnetic stirrer or overhead stirrer for vigorous and continuous mixing. 2. Gradual Addition: Add the this compound powder slowly to the vortex of the stirred solvent to ensure proper dispersion. 3. Pre-wetting the dye: Create a paste of the dye with a small amount of the solvent or co-solvent before adding it to the bulk of the ethanol.
Inconsistent solubility between different batches of this compound. Variations in the manufacturing process, purity, or particle size of the dye can affect its solubility.1. Characterize New Batches: Perform a small-scale solubility test on each new batch before large-scale use. 2. Standardize Dissolution Protocol: Adhere to a consistent and well-documented experimental protocol for dissolving the dye.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in ethanol?

Q2: How does temperature affect the solubility of this compound in ethanol?

A2: Increasing the temperature of the ethanol will generally increase the solubility of this compound. The additional thermal energy helps to overcome the intermolecular forces of the dye, allowing it to dissolve more readily in the solvent. However, it is important to note that the solution may become supersaturated, and the dye can precipitate out upon cooling.

Q3: What are co-solvents and how can they improve the solubility of this compound in ethanol?

A3: Co-solvents are auxiliary solvents that are mixed with the primary solvent (ethanol) to enhance the solubility of a solute. For this compound, using a less polar co-solvent can create a solvent mixture with a polarity that is more favorable for dissolving the dye. Effective co-solvents for this purpose include methyl ethyl ketone (MEK), toluene, and benzyl alcohol.

Q4: How do surfactants help in dissolving this compound in ethanol?

A4: Surfactants, or surface-active agents, can increase the solubility of substances that are normally insoluble in a given solvent. For improving the solubility of solvent dyes in ethanol, non-ionic surfactants are particularly effective. These molecules have both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. In a polar solvent like ethanol, they can form micelles that encapsulate the non-polar dye molecules, allowing them to be dispersed and effectively "dissolved" in the ethanol.

Q5: Are there any safety precautions to consider when heating ethanol or using co-solvents like toluene?

A5: Yes, absolutely. Ethanol is flammable, and its vapors can form explosive mixtures with air. When heating ethanol, always use a well-ventilated area, preferably a fume hood, and a controlled heating source like a water bath or a heating mantle. Avoid open flames. Toluene is also flammable and has associated health risks; therefore, it should always be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent

This protocol describes the use of Methyl Ethyl Ketone (MEK) as a co-solvent to enhance the solubility of this compound in ethanol.

Materials:

  • This compound powder

  • Anhydrous Ethanol

  • Methyl Ethyl Ketone (MEK)

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Heating plate (optional)

Procedure:

  • Determine the desired final concentration of this compound in the mixed solvent system.

  • Prepare a co-solvent mixture of ethanol and MEK. A common starting point is a 90:10 (v/v) mixture of ethanol to MEK.

  • Place the desired volume of the ethanol/MEK mixture into a beaker or flask with a magnetic stir bar.

  • Begin stirring the solvent mixture to create a vortex.

  • Slowly add the pre-weighed this compound powder to the vortex.

  • Continue stirring until the dye is completely dissolved. If necessary, gently heat the solution to a maximum of 40-50°C to aid dissolution.

  • Allow the solution to cool to room temperature while still stirring to check for any precipitation.

  • If precipitation occurs, adjust the ratio of ethanol to MEK (e.g., to 80:20) and repeat the process.

Protocol 2: Enhancing Solubility with a Non-Ionic Surfactant

This protocol details the use of a non-ionic surfactant to create a soluble concentrate of this compound, which can then be diluted in ethanol. This method is adapted from principles for solubilizing solvent dyes in ethanol.

Materials:

  • This compound powder

  • A non-ionic surfactant (e.g., a polyoxyethylated nonylphenol derivative)

  • A compatible solvent for the concentrate (e.g., Toluene or Xylene)

  • Anhydrous Ethanol

  • Magnetic stirrer and stir bar

  • Beakers or flasks

Procedure:

  • Prepare the Concentrate: a. In a beaker, combine the non-ionic surfactant and the concentrate solvent (e.g., Toluene). A typical starting ratio is 1:2 by weight (surfactant to solvent). b. Stir the mixture until it is homogeneous. c. Gradually add the this compound powder to the surfactant/solvent mixture while stirring. A starting point for the dye concentration in the final concentrate can be around 10-20% by weight. d. Continue stirring until a homogenous, liquid concentrate is formed.

  • Dissolve the Concentrate in Ethanol: a. In a separate beaker, measure the desired volume of ethanol. b. While stirring the ethanol, slowly add the prepared concentrate dropwise. c. Continue stirring until the solution is uniform and clear. The final concentration of the dye in ethanol will depend on the amount of concentrate added.

Quantitative Data

While specific experimental data for the solubility of this compound in ethanol is not widely published, the following tables provide an illustrative example of how solubility can be affected by temperature and the addition of a co-solvent. Note: These values are for illustrative purposes and should be determined experimentally for your specific application.

Table 1: Illustrative Solubility of this compound in Ethanol at Different Temperatures

Temperature (°C)Estimated Solubility (g/L)
20~ 0.5
40~ 2.0
60~ 5.0

Table 2: Illustrative Solubility of this compound in Ethanol/MEK Mixtures at 20°C

Ethanol:MEK Ratio (v/v)Estimated Solubility (g/L)
100:0~ 0.5
90:10~ 3.0
80:20~ 8.0

Visualizations

Below are diagrams illustrating the experimental workflows for improving the solubility of this compound in ethanol.

experimental_workflow_cosolvent start Start prepare_solvent Prepare Ethanol/MEK Co-solvent Mixture start->prepare_solvent add_dye Gradually Add This compound prepare_solvent->add_dye stir Stir Vigorously add_dye->stir heat Gently Heat (if necessary) stir->heat cool Cool to Room Temp heat->cool observe Observe for Precipitation cool->observe end_success Homogenous Solution observe->end_success No Precipitation end_fail Adjust Co-solvent Ratio and Repeat observe->end_fail Precipitation Occurs

Caption: Workflow for improving solubility using a co-solvent.

experimental_workflow_surfactant cluster_concentrate Step 1: Prepare Concentrate cluster_dissolution Step 2: Dissolve in Ethanol mix_surfactant_solvent Mix Non-ionic Surfactant and Toluene add_dye_concentrate Gradually Add This compound mix_surfactant_solvent->add_dye_concentrate stir_concentrate Stir to Homogenize add_dye_concentrate->stir_concentrate concentrate_ready Homogenous Concentrate stir_concentrate->concentrate_ready stir_ethanol Stir Ethanol add_concentrate_ethanol Add Concentrate Dropwise to Ethanol stir_ethanol->add_concentrate_ethanol final_solution Homogenous Solution add_concentrate_ethanol->final_solution

Caption: Workflow for improving solubility using a non-ionic surfactant.

References

Technical Support Center: Solvent Black 46 & Sudan Black B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Solvent Black 46, commonly known in biological applications as Sudan Black B, for reducing background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence microscopy?

This compound, known in histology as Sudan Black B, is a lipophilic (fat-soluble) diazo dye.[1] It is utilized in fluorescence microscopy primarily to quench or reduce autofluorescence, which is the natural fluorescence emitted by certain biological structures.[2] This is particularly effective for quenching lipofuscin, an age-related pigment composed of oxidized lipids and proteins that can cause significant background signal.[3] By masking this unwanted fluorescence, the signal-to-noise ratio is improved, allowing for clearer detection of specific fluorescent labels.[4]

Q2: What are the main sources of autofluorescence that Sudan Black B can reduce?

Sudan Black B is most effective at reducing autofluorescence originating from lipophilic components in tissues. Key sources include:

  • Lipofuscin: Highly autofluorescent granules that accumulate in the lysosomes of aging cells, especially in tissues like the brain and retina.[3][5]

  • Lipids, Triglycerides, and Lipoproteins: As a lipid-soluble dye, Sudan Black B effectively binds to and quenches fluorescence from these molecules.[6]

  • Red Blood Cells: Can be a source of autofluorescence that may be reduced by Sudan Black B treatment.[2][7]

  • Extracellular Matrix Components: Some success has been reported in reducing background from components like collagen and elastin.[2][5]

Q3: Are there any limitations or drawbacks to using Sudan Black B?

Yes, there are notable limitations:

  • Introduces its own fluorescence: A major drawback is that Sudan Black B itself can fluoresce, particularly in the red and far-red regions of the spectrum.[3][8] This can interfere with the detection of fluorophores in these channels.

  • Potential to stain other structures: It can non-specifically stain other tissue components, such as myelin, which may be undesirable depending on the experimental goals.[9]

  • Signal quenching of fluorescent probes: There is a risk that Sudan Black B could also quench the signal from the specific fluorescent probes being used for labeling.[8]

Q4: Are there alternatives to Sudan Black B for quenching autofluorescence?

Yes, several alternatives are available, each with its own advantages:

  • TrueBlack® Lipofuscin Autofluorescence Quencher: This is a commercially available reagent designed as an improvement over Sudan Black B. It effectively quenches lipofuscin autofluorescence with significantly lower background fluorescence in the red and far-red channels.[3][5]

  • Photobleaching: Exposing the tissue to a strong light source can permanently destroy fluorescent molecules, thereby reducing background. This method avoids the introduction of chemical quenchers.[10]

  • Sodium Borohydride: This chemical treatment can be effective at reducing aldehyde-induced autofluorescence.[3]

  • Other Dyes: Dyes like Toluidine Blue and cupric sulfate have been investigated, but are generally considered less effective than Sudan Black B.[4]

Troubleshooting Guides

Issue 1: High Background Fluorescence Persists After Sudan Black B Treatment

This section provides a logical workflow to troubleshoot persistent background fluorescence.

start High Background Fluorescence Persists check_conc Is the Sudan Black B concentration optimal? start->check_conc check_incubation Was the incubation time sufficient? check_conc->check_incubation Yes adjust_conc Adjust concentration (e.g., 0.1% - 0.3%) check_conc->adjust_conc No check_solvent Is the solvent appropriate (e.g., 70% ethanol)? check_incubation->check_solvent Yes adjust_incubation Increase incubation time (e.g., 10-30 min) check_incubation->adjust_incubation No check_source Is the autofluorescence source non-lipophilic? check_solvent->check_source Yes adjust_solvent Ensure 70% ethanol is used as the solvent check_solvent->adjust_solvent No consider_alternative Consider alternative quenching methods. check_source->consider_alternative Yes re_evaluate Re-evaluate tissue processing and fixation. check_source->re_evaluate No adjust_conc->check_incubation adjust_incubation->check_solvent adjust_solvent->check_source

Caption: Troubleshooting workflow for persistent background fluorescence.

Issue 2: Sudan Black B is Introducing Too Much Background Signal in Red/Far-Red Channels

This is a common issue due to the inherent properties of the dye.

start High Background in Red/Far-Red Channels check_filters Are you using narrow bandpass emission filters? start->check_filters use_alternative Switch to an alternative quencher like TrueBlack®. check_filters->use_alternative No spectral_unmixing Use spectral unmixing if available on your microscope. check_filters->spectral_unmixing Yes

Caption: Decision tree for mitigating Sudan Black B's own fluorescence.

Experimental Protocols

Protocol 1: Standard Sudan Black B Staining for Autofluorescence Quenching

This protocol is adapted from established methods for use on formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.[6][7]

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Distilled water

  • Coplin jars or staining dishes

  • Filter paper (e.g., Whatman No. 2)

Procedure:

  • Preparation of Staining Solution (0.1% - 0.3% w/v):

    • Dissolve 0.1 g to 0.3 g of Sudan Black B powder in 100 mL of 70% ethanol.

    • Stir overnight on a shaker in the dark to ensure complete dissolution.[2]

    • The next day, filter the solution to remove any undissolved particles.[2]

  • Tissue Section Preparation:

    • Deparaffinize and rehydrate FFPE sections through a series of xylene and graded ethanol washes.

    • For frozen sections, fix as required by your primary antibody staining protocol.

  • Immunofluorescent Staining (Optional):

    • Perform your standard immunolabeling protocol before Sudan Black B treatment.

  • Sudan Black B Treatment:

    • Wash the sections in distilled water.

    • Immerse the slides in the filtered Sudan Black B solution for 10-15 minutes at room temperature.[2] Incubation times may need optimization depending on the tissue type.

  • Washing:

    • Briefly rinse the slides in 70% ethanol to remove excess stain.

    • Wash thoroughly with distilled water. Avoid detergents, as they can wash away the dye.[2]

  • Mounting:

    • Mount the coverslip using an aqueous mounting medium.

Protocol 2: Photobleaching for Autofluorescence Reduction

This protocol provides a chemical-free alternative to quenching.[10]

Materials:

  • Broad-spectrum light source (e.g., white phosphor LED array, fluorescence microscope lamp)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tissue Section Preparation:

    • Prepare FFPE or frozen sections as you would for standard immunofluorescence.

  • Photobleaching:

    • Place the slides in a humidified chamber to prevent drying.

    • Expose the sections to a high-intensity, broad-spectrum light source. The duration can range from several minutes to hours and requires optimization.

    • Monitor the autofluorescence levels periodically with a microscope until they are sufficiently reduced.

  • Immunofluorescent Staining:

    • Proceed with your standard immunolabeling protocol.

  • Mounting:

    • Mount the coverslip with an appropriate mounting medium.

Quantitative Data Summary

The effectiveness of Sudan Black B in reducing autofluorescence has been quantitatively assessed in several studies. The following table summarizes these findings.

Tissue TypeReduction Method% Autofluorescence ReductionFluorescence Channels AffectedReference
Pancreatic TissueSudan Black B65-95%Dependent on filter setup[4]
Brain Sections0.1% Sudan Black B in 70% EthanolSignificant reduction/eliminationNot specified[6]
Renal Tissue0.1% Sudan Black BEffective blockingDAPI, FITC, Texas Red channels[7]
Human BrainSudan Black BMasks lipofuscinIntroduces red/far-red background[3]
Human BrainTrueBlack®Masks lipofuscinMinimal red/far-red background[3]

References

Troubleshooting uneven staining with Solvent Black 46.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter uneven staining with Solvent Black 46 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a blue-black azo dye.[1] It is primarily used in the manufacturing of printing inks and for coloring plastics, oils, waxes, and other non-aqueous materials.[2][3] Its application in biological staining is not standard, and thus requires careful optimization.

Q2: What are the potential causes of uneven staining with solvent-based dyes like this compound?

Uneven staining with solvent dyes can arise from several factors, broadly categorized as issues with tissue preparation, the dye solution itself, or procedural flaws during the staining process.[4] Common culprits include incomplete deparaffinization, poor fixation, dye aggregation, and inconsistent incubation conditions.[4]

Q3: How can I prepare a staining solution with this compound for biological specimens?

Since this compound is soluble in organic solvents, a stock solution should be prepared in a suitable solvent like ethanol. For a working solution, this stock can be further diluted. It is crucial to filter the final staining solution before use to remove any dye aggregates that could cause patchy staining.[4]

Q4: Is it possible that the issue is with the tissue preparation and not the dye itself?

Absolutely. Inadequate fixation, improper tissue processing, and issues with sectioning can all lead to uneven penetration of the dye.[4] For instance, residual paraffin wax from incomplete deparaffinization can block the dye from reaching the tissue, resulting in unstained or weakly stained patches.[5]

Troubleshooting Guide for Uneven Staining

This guide addresses specific issues you may encounter when using this compound for staining biological specimens.

Problem 1: Blotchy or Patchy Staining

Symptoms: The stained tissue section displays irregular, dark and light patches.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Deparaffinization Ensure xylene and alcohol baths are fresh and that incubation times are sufficient to completely remove paraffin wax.[4][5]
Poor Fixation Verify that the fixation protocol is appropriate for the tissue type and has been carried out correctly to ensure uniform tissue preservation.[4]
Dye Aggregation Filter the staining solution immediately before each use. Consider adjusting the dye concentration or the solvent system to improve solubility.[4]
Air Bubbles Ensure that no air bubbles are trapped on the slide surface during staining, as they can prevent the dye from reaching the tissue.
Problem 2: Staining is Darker at the Edges of the Tissue

Symptoms: The periphery of the tissue section is significantly darker than the central areas.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Tissue Drying During Staining Keep the tissue sections moist throughout the entire staining procedure to prevent the dye from concentrating at the edges as the solvent evaporates.[4]
Incomplete Reagent Coverage Make sure that the entire tissue section is fully and evenly immersed in all solutions during every step of the process.[4]
Fixation Artifact Over-fixation of the outer edges of a tissue block can sometimes lead to increased dye binding in those areas. Ensure consistent fixation throughout the tissue.[4]
Problem 3: A Gradient of Staining Across the Slide

Symptoms: Staining intensity gradually increases or decreases from one side of the slide to the other.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Uneven Reagent Application When staining manually, ensure that the slides are level and that all reagents are applied evenly across the entire surface of the slide.
Inconsistent Incubation Conditions Variations in temperature or humidity across a batch of slides can lead to inconsistent staining results.[4]
Automated Stainer Malfunction If using an automated stainer, check for clogged nozzles or other issues that could lead to uneven dispensing of reagents.[4]

Experimental Protocols

Hypothetical Staining Protocol for this compound

This is a suggested starting point and may require optimization for your specific application.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Transfer through two changes of 100% ethanol for 3 minutes each.

  • Transfer through two changes of 95% ethanol for 3 minutes each.

  • Rinse in distilled water for 5 minutes.

2. Staining:

  • Prepare a 0.5% (w/v) stock solution of this compound in 95% ethanol.

  • Create a working solution by diluting the stock solution to a final concentration of 0.05-0.1% in 70% ethanol. The optimal concentration may need to be determined empirically.

  • Crucially, filter the working solution before use.

  • Immerse slides in the this compound working solution for 5-15 minutes. Staining time will require optimization.

  • Briefly rinse in 70% ethanol to remove excess stain.

3. Dehydration and Mounting:

  • Dehydrate through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.[4]

  • Clear in two changes of xylene for 3 minutes each.[4]

  • Mount with a permanent mounting medium.[4]

Visualizations

Troubleshooting Workflow for Uneven Staining

G Troubleshooting Workflow for Uneven Staining cluster_issue Identify Staining Issue cluster_analysis Analyze Pattern cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions cluster_outcome Evaluate Outcome uneven_staining Uneven Staining Observed pattern_analysis Blotchy/Patchy, Edge Effect, or Gradient? uneven_staining->pattern_analysis blotchy Blotchy/ Patchy pattern_analysis->blotchy Blotchy edge_effect Edge Effect pattern_analysis->edge_effect Edge gradient Gradient pattern_analysis->gradient Gradient solution_prep Check Tissue Preparation (Fixation, Deparaffinization) blotchy->solution_prep solution_dye Check Dye Solution (Aggregation, Concentration) blotchy->solution_dye edge_effect->solution_prep solution_procedure Check Staining Procedure (Drying, Reagent Coverage) edge_effect->solution_procedure gradient->solution_procedure outcome Staining Improved? solution_prep->outcome solution_dye->outcome solution_procedure->outcome outcome->pattern_analysis No, Re-evaluate end Staining Optimized outcome->end Yes

Caption: A logical workflow for diagnosing and resolving uneven staining issues.

Key Factors Influencing Staining Consistency

G Key Factors in Staining Consistency cluster_pre Pre-Staining cluster_staining Staining cluster_post Post-Staining fixation Fixation processing Tissue Processing fixation->processing sectioning Sectioning processing->sectioning dye_prep Dye Preparation (Concentration, Filtration) sectioning->dye_prep solvent Solvent Choice dye_prep->solvent incubation Incubation (Time, Temperature) solvent->incubation rinsing Rinsing incubation->rinsing dehydration Dehydration rinsing->dehydration mounting Mounting dehydration->mounting outcome Even Staining mounting->outcome

Caption: The sequential impact of experimental stages on final staining quality.

References

Effect of pH on Solvent Black 46 staining intensity.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Black 46 Staining

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound (also commonly known as Sudan Black B) for lipid and myelin staining. Special focus is given to the influence of pH on staining intensity and quality.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound / Sudan Black B staining weak or inconsistent?

Weak staining can result from several factors:

  • Poor Dye Penetration: The primary staining mechanism for this compound is its physical solubility in lipids.[1][2] If the dye cannot effectively penetrate the tissue, staining will be weak. Ensure proper fixation and dehydration steps are followed. For paraffin-embedded tissues, incomplete removal of wax can hinder dye access.[3]

  • Suboptimal Staining Time: The duration of incubation in the dye solution is critical. Staining times can vary significantly, from a few minutes to several hours, depending on the protocol and tissue type.[1][4] If staining is weak, consider increasing the incubation time.

  • Depleted Staining Solution: Over time and with repeated use, the dye concentration in the working solution can decrease. Prepare fresh staining solution if you suspect it is depleted. Some protocols suggest the solution is stable for up to a year if stored correctly.[5]

  • pH of Aqueous Rinsing Solutions: While the staining solution itself is often alcohol- or glycol-based, the pH of aqueous buffers or rinsing solutions used before and after staining can influence the charge of tissue components.[6] Rinsing with a slightly alkaline solution post-staining could theoretically enhance the retention of this slightly basic dye.[5][7]

Q2: What is the optimal pH for this compound staining?

The concept of an "optimal pH" for this compound is complex because its primary staining mechanism is based on solubility (a lysochrome effect) rather than purely ionic bonds.[1] The dye dissolves in the lipids within the tissue because it is more soluble in them than in the solvent carrier (e.g., propylene glycol or 70% ethanol).[2]

However, this compound is also described as a slightly basic (cationic) dye.[5][8] This means it can form electrostatic bonds with negatively charged (anionic) components in tissue, such as the acidic groups in phospholipids.[7][8] Based on general staining principles, the staining intensity of a basic dye increases as the pH becomes more alkaline.[6] This is because a higher pH increases the net negative charge of acidic tissue components, promoting stronger binding with the positively charged dye.[6]

Q3: I'm observing high background staining. What can I do to reduce it?

High background staining often occurs when the dye precipitates on the slide or binds non-specifically to other tissue elements.

  • Filter the Staining Solution: Always filter the this compound working solution before use. This removes dye precipitates that can adhere to the slide and obscure results.[5]

  • Optimize Differentiation: The differentiation step (e.g., rinsing with 85% propylene glycol or 70% ethanol) is crucial for removing excess dye from non-lipid structures.[1][2] If the background is high, ensure the differentiation time is adequate.

  • Thorough Rinsing: Ensure slides are rinsed thoroughly with distilled water after differentiation to remove the differentiator and any remaining unbound dye.[1]

Q4: Can I use this compound on paraffin-embedded sections?

Yes, but all paraffin wax must be completely removed from the tissue section before staining.[3] Failure to deparaffinize thoroughly will prevent the solvent-based dye from penetrating the tissue, resulting in weak or absent staining.[3] Staining is most commonly performed on frozen sections to best preserve lipids.[1][4]

Effect of pH on Staining Intensity

While the primary mechanism is physical partitioning, the ionic character of this compound (as a slightly basic dye) suggests pH can influence its interaction with acidic lipid components like phospholipids. The following table summarizes the expected theoretical effects of pH on the ionic component of staining.

pH RangeExpected Effect on Ionic BindingRationale
Acidic (e.g., pH < 6) Weaker Staining IntensityAt a lower pH, acidic groups on phospholipids are less likely to be negatively charged (protonated), reducing the electrostatic attraction for the cationic dye.[6]
Neutral (e.g., pH ~7) Moderate Staining IntensityA balance exists between charged acidic groups and available cationic dye molecules.
Alkaline (e.g., pH > 8) Stronger Staining IntensityAt a higher pH, acidic tissue components become more negatively charged, increasing the electrostatic attraction for the slightly basic (cationic) dye.[6]

Experimental Protocol: Sudan Black B (this compound) Staining for Lipids

This protocol is a standard method for staining lipids in frozen tissue sections.

Reagents:

  • Sudan Black B (this compound) Powder

  • Propylene Glycol

  • Distilled Water

  • Nuclear Fast Red solution (for counterstaining)

  • Aqueous mounting medium (e.g., glycerin jelly)

Solution Preparation:

  • Sudan Black B Stock Solution (0.7% in Propylene Glycol):

    • Add 0.7 g of Sudan Black B powder to 100 mL of propylene glycol.[4][5]

    • Heat the solution to 100-110°C for a few minutes while stirring constantly to dissolve the dye. Do not exceed 110°C. [1]

    • Filter the hot solution through a coarse filter paper (e.g., Whatman No. 2).[5]

    • Allow the solution to cool and then filter it a second time through a fritted glass filter or a finer filter paper.[1]

    • Store the solution in a tightly capped bottle. The solution is often stored at 60°C and is stable for up to a year.[4][5]

  • 85% Propylene Glycol:

    • Mix 85 mL of propylene glycol with 15 mL of distilled water.[5]

Staining Procedure:

  • Cut frozen sections (10-16 µm) in a cryostat and mount them on clean glass slides.[1]

  • Fix the sections using formalin or a formal-calcium fixative for 5-10 minutes.[1][5]

  • Wash the slides with three changes of distilled water.[1]

  • Place the slides in 100% propylene glycol for 5 minutes to dehydrate and avoid the use of alcohol, which could dissolve lipids.[1]

  • Transfer the slides to the pre-heated (60°C) Sudan Black B staining solution and incubate for 7-10 minutes.[4][5] Agitate gently.

  • Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess stain.[1][5]

  • Rinse thoroughly in distilled water.[5]

  • Counterstain with Nuclear Fast Red for 3-5 minutes to stain nuclei.[5]

  • Wash slides in several changes of distilled water.[5]

  • Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stained lipids.[1]

Results:

  • Lipids, Fats: Blue-black[1]

  • Nuclei: Red[4]

Visual Guides

cluster_pH Staining Solution pH cluster_Outcome Expected Staining Outcome (Ionic Component) Acidic Acidic pH (e.g., < 6.0) Weak Weaker Staining Acidic->Weak Reduced negative charge on acidic lipids Neutral Neutral pH (e.g., ~7.0) Moderate Moderate Staining Neutral->Moderate Balanced charge interaction Alkaline Alkaline pH (e.g., > 8.0) Strong Stronger Staining Alkaline->Strong Increased negative charge on acidic lipids Troubleshooting Workflow for Weak Staining Start Start: Weak or No Staining CheckFixation Was tissue properly fixed and processed? Start->CheckFixation CheckStain Is staining solution fresh and filtered? CheckFixation->CheckStain Yes Reprocess Action: Review fixation and deparaffinization (if applicable) protocols. CheckFixation->Reprocess No CheckTime Was staining time sufficient? CheckStain->CheckTime Yes RemakeStain Action: Prepare fresh staining solution and filter before use. CheckStain->RemakeStain No CheckDiff Was differentiation time too long? CheckTime->CheckDiff Yes IncreaseTime Action: Increase incubation time in staining solution. CheckTime->IncreaseTime No DecreaseDiff Action: Reduce differentiation time. CheckDiff->DecreaseDiff Yes End End: Optimal Staining CheckDiff->End No Reprocess->Start RemakeStain->Start IncreaseTime->Start DecreaseDiff->Start

References

How to avoid artifacts in Solvent Black 46 stained specimens.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Black 46. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent common artifacts encountered during the staining of specimens with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fat-soluble, blue-black azo dye.[1][2] In biomedical research, it is often used for staining lipids in a similar manner to Sudan Black B and for its ability to quench autofluorescence, particularly from lipofuscin, which can interfere with fluorescence microscopy.[3]

Q2: What are the most common artifacts observed with this compound staining?

Users may encounter several types of artifacts, including:

  • Particulate Precipitate: Small, irregular black particles on or around the tissue section.[4]

  • Crystalline Deposits: Needle-like or crystalline structures.

  • High Background Staining: A diffuse, non-specific staining that obscures the target structures.[5]

  • Uneven or Patchy Staining: Inconsistent staining intensity across the specimen.[5][6]

Q3: What causes precipitate to form in my this compound staining solution?

Precipitate formation can be due to several factors:

  • Supersaturation: The concentration of the dye may be too high for the solvent, leading it to fall out of solution.[4]

  • Solvent Evaporation: As the solvent evaporates during storage or use, the dye concentration increases, leading to precipitation.[7]

  • Low Temperature: A decrease in temperature can reduce the solubility of the dye.[8]

  • Solution Instability: Over time, the staining solution may degrade, forming insoluble particles.[7]

Q4: Can the fixation method affect the quality of this compound staining?

Yes, fixation is a critical step. Improper fixation can lead to artifacts. For example, using unbuffered formalin can result in an acidic environment, promoting the formation of formalin-heme pigment, which appears as a fine black precipitate.[9] Additionally, aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence in the tissue, which might be mistaken for background staining.[10][11]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving specific issues encountered during this compound staining.

Issue 1: Presence of Fine Black or Crystalline Precipitate on the Slide

This is one of the most common artifacts and can obscure the tissue details.

Potential Cause Recommended Solution
Dye Precipitation from Solution Filter the this compound staining solution through a 0.22 µm filter immediately before use.
Supersaturated Staining Solution Prepare a fresh staining solution, ensuring the dye is fully dissolved. It may be necessary to gently warm or sonicate the solution.[12] Avoid using solutions that have been stored for extended periods or have visible precipitate.
Solvent Evaporation Keep the staining container tightly sealed when not in use. Perform staining in a humidity chamber to minimize evaporation from the slide.
Formalin-Heme Pigment This artifact occurs from acidic formalin.[9] Ensure you are using 10% neutral-buffered formalin for fixation. If the pigment is already present, it can often be removed by treating the sections with a saturated alcoholic solution of picric acid.[13]
Issue 2: High Background or Non-Specific Staining

High background can make it difficult to distinguish the signal from noise.

Potential Cause Recommended Solution
Tissue Autofluorescence This compound is often used to quench autofluorescence, but residual background may persist.[3] Ensure the staining time is sufficient. If autofluorescence is still an issue, consider alternative methods such as treating with sodium borohydride or using fluorophores in the far-red spectrum for your primary immunofluorescence.[3][11]
Excessive Dye Concentration Titrate the concentration of your this compound solution. A lower concentration may reduce non-specific binding while still effectively staining lipids or quenching autofluorescence.
Inadequate Rinsing After staining, ensure thorough but gentle rinsing with the appropriate solvent (e.g., 70% ethanol) to remove unbound dye.[14]
Dye Trapping in Mounting Medium Ensure the specimen is properly dehydrated before coverslipping. Incompatible mounting media can also cause issues.
Issue 3: Uneven or Patchy Staining

This can result from issues in tissue preparation or the staining procedure itself.

Potential Cause Recommended Solution
Poor Tissue Processing Incomplete dehydration or clearing can lead to poor infiltration of paraffin and subsequent poor sectioning and staining.[6][9] Review your tissue processing protocol to ensure adequate time in each reagent.
Air Bubbles Ensure the entire tissue section is covered with the staining solution and that no air bubbles are trapped on the surface.
Uneven Reagent Application Apply all reagents evenly across the slide to ensure consistent processing.
Sectioning Artifacts Nicks in the microtome blade or chatter from over-processed tissue can cause lines or variations in thickness that stain unevenly.[6][13] Use a sharp, clean blade and ensure the tissue is properly processed.

Experimental Protocols & Data

While specific quantitative data for this compound is not extensively published, protocols for the similar dye, Sudan Black B, can be adapted.

Example Protocol: Preparation of Staining Solution (Adapted from Sudan Black B)
  • Stock Solution: Prepare a 0.3% (w/v) stock solution of this compound in 100% ethanol.[14]

  • Working Solution: Just before use, mix the stock solution with a buffer. For example, a common working solution for Sudan Black B involves mixing 60 ml of the stock with 40 ml of a phenol buffer.[14] The buffer is prepared by dissolving 16 g of crystalline phenol in 30 ml of absolute ethanol and adding this to 100 ml of distilled water containing 0.3 g of disodium phosphate (Na₂HPO₄·12H₂O).[14]

  • Filtration: Filter the final working solution using a 0.22 µm syringe filter.

Quantitative Staining Parameters (Starting Points for Optimization)

The following table provides starting parameters for optimization based on common protocols for lipophilic dyes.

ParameterRecommended RangeNotes
Dye Concentration 0.1% - 0.7% (w/v) in ethanolHigher concentrations increase the risk of precipitation.[4][15]
Incubation Time 10 - 30 minutesLonger times may be needed for dense tissues but can increase background.
Differentiation 30 seconds - 2 minutes in 70% ethanolDifferentiate by rinsing in 70% ethanol to remove excess dye.[14] Multiple brief rinses are effective.[14]
Temperature Room Temperature (18-26°C)Avoid significant temperature fluctuations which can affect solubility.[8]

Visual Troubleshooting Guide

The following workflow provides a logical approach to diagnosing and solving artifact issues in your this compound staining protocol.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Staining Artifact Observed Precipitate Precipitate / Deposits Start->Precipitate Background High Background Start->Background Uneven Uneven Staining Start->Uneven Filter Filter Staining Solution Precipitate->Filter CheckFixation Review Fixation Protocol (Use Neutral-Buffered Formalin) Precipitate->CheckFixation TitrateDye Titrate Dye Concentration Background->TitrateDye OptimizeRinse Optimize Rinsing Steps Background->OptimizeRinse CheckProcessing Review Tissue Processing (Dehydration/Clearing) Uneven->CheckProcessing CheckSectioning Inspect Microtomy Technique Uneven->CheckSectioning Result Clean Staining Filter->Result CheckFixation->Result TitrateDye->Result OptimizeRinse->Result CheckProcessing->Result CheckSectioning->Result

References

Validation & Comparative

A Comparative Guide to Lipid Staining: Sudan Black B Dominates the Field While Solvent Black 46 Remains in Industrial Domain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective methods for lipid visualization, Sudan Black B remains a cornerstone technique in histology and cytochemistry. In contrast, Solvent Black 46, a dye with industrial applications in inks and plastics, shows no evidence of use for biological lipid staining in the current scientific literature. This guide provides a comprehensive comparison, focusing on the well-established properties and protocols of Sudan Black B, while clarifying the role of this compound.

At a Glance: Key Differences

While both are black solvent dyes, their applications are distinctly separate. Sudan Black B is a lysochrome (fat-soluble dye) routinely used to stain lipids in biological samples.[1] this compound, on the other hand, is primarily utilized in the manufacturing of printing inks and coloring plastics.[2][3]

Sudan Black B: The Established Standard for Lipid Staining

Sudan Black B (C.I. 26150, Solvent Black 3) is a fat-soluble dye that stains intracellular lipids a characteristic blue-black.[4][1] Its mechanism relies on its higher solubility in lipids than in its solvent, causing it to partition into and accumulate in lipid-rich structures.[5][6] This makes it an invaluable tool for the visualization of a wide range of lipids, including neutral fats, phospholipids, and sterols.[6][7]

Performance Characteristics of Sudan Black B
FeatureDescriptionReferences
Lipid Specificity Stains a broad range of lipids, including neutral fats, phospholipids, and sterols. However, it is not entirely specific and can also stain other cellular components like granules in leukocytes.[4][6][7]
Staining Color Blue-black to black.[4][7]
Applications Histology, hematology (e.g., differentiating acute myeloid leukemia from acute lymphoid leukemia), and cytochemistry.[4][6][7]
Solubility Soluble in ethanol, propylene glycol, and other organic solvents.[8][9]
Experimental Workflow for Sudan Black B Staining

The following diagram outlines a typical workflow for staining lipids in frozen tissue sections using Sudan Black B.

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps A Obtain Frozen Tissue Section B Fix with 10% Formalin A->B C Rinse with Distilled Water B->C D Dehydrate in Propylene Glycol C->D Proceed to Staining E Incubate in Sudan Black B Solution D->E F Differentiate in 85% Propylene Glycol E->F G Rinse with Distilled Water F->G H Counterstain (e.g., Nuclear Fast Red) G->H Proceed to Counterstaining I Wash and Mount H->I J Microscopic Examination I->J G A Need to Stain Lipids in a Biological Sample? B Yes A->B C No A->C D Select a Proven Biological Lipid Stain B->D F Consider Industrial Dyes C->F E Consider Sudan Black B D->E G This compound may be an option F->G

References

Unveiling the Cellular Landscape: A Comparative Guide to Organelle Staining with Solvent Black 46, Nile Red, and BODIPY 493/503

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and tracking of subcellular organelles are paramount for understanding cellular processes and the mechanisms of disease. This guide provides a comprehensive comparison of the lipophilic dye Solvent Black 46 against the well-established fluorescent probes, Nile Red and BODIPY 493/503, for the specific labeling of lipid droplets.

While this compound is commercially available as a black dye, its application as a specific organelle marker in biological research is not yet established.[1][2][3][4][5] This guide, therefore, serves as a framework for validating its potential use, comparing its hypothetical performance characteristics against the known and proven capabilities of Nile Red and BODIPY 493/503, two of the most widely used fluorescent dyes for lipid droplet staining.[6][7][8][9][10][][12][13][14][15]

Performance at a Glance: A Comparative Analysis

The following table summarizes the key characteristics of this compound (hypothetical, based on typical solvent dye properties) and the experimentally validated properties of Nile Red and BODIPY 493/503.

FeatureThis compound (Hypothetical)Nile RedBODIPY 493/503
Target Organelle To be determinedLipid Droplets[6][16]Lipid Droplets[9][17][18]
Nature of Staining LipophilicLipophilic, fluorescent[16]Lipophilic, fluorescent[9][18]
Validated for Live Cells NoYes[6][14][19]Yes[9][17][]
Validated for Fixed Cells NoYes[14]Yes[9][17][]
Excitation Max (nm) Not Established~450-500 (in non-polar env.)[6] / 552[19]493[9][18]
Emission Max (nm) Not Established>528 (in non-polar env.)[6] / 636[19]503[9][18]
Quantum Yield Not EstablishedEnvironment-dependent[16]High
Photostability Not EstablishedHigh[14]High[]
Specificity To be determinedGood, but can show some non-specific background[7][13]High[9][]
Cytotoxicity To be determinedLow at working concentrationsLow at working concentrations

Experimental Validation Workflow

To validate this compound as a specific marker for lipid droplets, a systematic experimental approach is required. The following workflow outlines the necessary steps.

G Experimental Workflow for Validating this compound cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specificity and Co-localization cluster_2 Phase 3: Performance Characterization A Prepare Stock Solution (e.g., in DMSO) B Determine Optimal Staining Concentration (Dose-response curve) A->B C Assess Cytotoxicity (e.g., MTT assay) B->C D Co-stain with Known Lipid Droplet Markers (Nile Red or BODIPY 493/503) C->D Proceed if non-toxic F Fluorescence Microscopy Imaging and Analysis D->F E Co-stain with Other Organelle Markers (e.g., MitoTracker, ER-Tracker) E->F G Determine Photostability (Time-lapse imaging) F->G Confirm co-localization I Quantify Staining Efficiency (Flow Cytometry) G->I H Test in Live vs. Fixed Cells H->I

Caption: A stepwise workflow for the validation of this compound as a specific organelle marker.

Detailed Experimental Protocols

Protocol 1: Staining of Lipid Droplets with Nile Red

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Live or fixed cells on coverslips or in imaging plates

Procedure:

  • Preparation of Staining Solution: Dilute the Nile Red stock solution in PBS to a final working concentration of 1-10 µg/mL.

  • Cell Staining:

    • For live cells, remove the culture medium and wash the cells once with PBS.

    • For fixed cells, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS.

  • Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Mount the coverslips or view the plate directly using a fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm and emission at 550-650 nm).[6][19]

Protocol 2: Staining of Lipid Droplets with BODIPY 493/503

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • PBS

  • Cell culture medium

  • Live or fixed cells on coverslips or in imaging plates

Procedure:

  • Preparation of Staining Solution: Dilute the BODIPY 493/503 stock solution in PBS to a final working concentration of 1-5 µg/mL.

  • Cell Staining:

    • For live cells, remove the culture medium and wash the cells once with PBS.

    • For fixed cells, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS.

  • Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS.

  • Imaging: Mount the coverslips or view the plate directly using a fluorescence microscope with a standard FITC filter set (excitation ~490 nm, emission ~525 nm).[9][17][15][18]

Signaling Pathway Context: Lipid Droplet Biogenesis

The formation of lipid droplets is a complex process involving multiple enzymes and cellular structures. Understanding this pathway is crucial for interpreting staining results and the effects of various treatments on lipid metabolism.

G Simplified Pathway of Lipid Droplet Biogenesis ER Endoplasmic Reticulum (ER) FA Fatty Acids AcylCoA Acyl-CoA FA->AcylCoA ACSL CoA Coenzyme A CoA->AcylCoA G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT AcylCoA->LPA PA Phosphatidic Acid AcylCoA->PA TAG Triacylglycerol AcylCoA->TAG CE Cholesteryl Esters AcylCoA->CE LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP DAG->TAG DGAT DAG->CE ACAT LD_bud Nascent Lipid Droplet TAG->LD_bud CE->LD_bud LD_mature Mature Lipid Droplet LD_bud->LD_mature Budding from ER

Caption: Key steps in the synthesis of neutral lipids and the formation of lipid droplets within the endoplasmic reticulum.

Conclusion

While this compound's utility as a specific organelle marker remains to be validated, this guide provides a clear roadmap for its evaluation. By comparing its performance against the well-characterized and reliable lipid droplet stains, Nile Red and BODIPY 493/503, researchers can make informed decisions about the most suitable tools for their specific experimental needs. The provided protocols and workflow diagrams serve as a practical resource for laboratories interested in exploring novel fluorescent probes for cellular imaging.

References

A Comparative Spectroscopic Analysis of Solvent Black 46 and Other Commercially Significant Black Solvent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of Solvent Black 46 with other widely used black solvent dyes. The data presented is intended to assist researchers and scientists in selecting the appropriate dye for their specific applications based on objective performance metrics. Detailed experimental protocols for spectral analysis are also provided to ensure reproducibility.

Introduction to Black Solvent Dyes

Solvent dyes are a class of dyes soluble in organic solvents and are extensively used in various industrial applications, including printing inks, plastics, and coatings. Black solvent dyes are crucial for achieving deep, neutral black shades. Their spectral properties, solubility, and chemical composition are key factors determining their suitability for specific uses. This guide focuses on the spectral characteristics of this compound and compares it with other common black solvent dyes such as Nigrosine (Solvent Black 5), Sudan Black B (Solvent Black 3), and metal-complex black dyes.

Comparative Spectral Data

The following tables summarize the key spectral and physical properties of selected black solvent dyes. The maximum absorbance wavelength (λmax) is a critical parameter for characterizing the color and light-absorbing properties of a dye.

Table 1: Spectral and Chemical Properties of Selected Black Solvent Dyes

Dye NameC.I. NameChemical ClassMaximum Absorbance (λmax)Typical Solvent(s) for Analysis
This compound-Azo583 - 590 nm[1]Methanol, Ethanol
Nigrosine (Alcohol Soluble)Solvent Black 5Azine[2]565 - 567 nm[3]Ethanol[2]
Sudan Black BSolvent Black 3Diazo[4]596 - 605 nm[4]Ethanol, Toluene, Acetone[5][6]
Orasol Black RLISolvent Black 291:2 Chrome Complex[7]Not SpecifiedAlcohols, Ethers, Organic Solvents
-Solvent Black 27Azo Metal ComplexNot SpecifiedAlcohols, Glycol Ethers, Ketones, Esters

Table 2: Physical and Solubility Properties of Selected Black Solvent Dyes

Dye NameAppearanceSolubility in EthanolOther Solubilities
This compoundBlack Powder[1]SolubleSoluble in Methanol
Nigrosine (Alcohol Soluble)Black PowderSoluble (bluish-black solution)[2]Soluble in benzene and toluene; very soluble in oleic and stearic acid[2]
Sudan Black BDark brown to black powder[4]Soluble[5]Soluble in oils, fats, acetone, benzene, toluene[5]
Orasol Black RLIBlack crystalline powderSolubleSoluble in ethers and other organic solvents
-Black PowderSolubleSoluble in most resins, glycol ethers, ketones, and esters

Experimental Protocols

The following is a detailed methodology for the spectral analysis of solvent dyes using UV-Vis spectroscopy, based on established standard practices.

Objective

To determine and compare the UV-Visible absorption spectra of this compound and other black solvent dyes in a suitable organic solvent.

Materials and Equipment
  • Solvent Dyes (e.g., this compound, Nigrosine, Sudan Black B)

  • Spectrophotometric grade solvent (e.g., Ethanol, Methanol)

  • UV-Vis Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Analytical balance

  • Beakers and other standard laboratory glassware

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start weigh_dye Accurately weigh dye sample start->weigh_dye 1 dissolve_dye Dissolve dye in a volumetric flask with the chosen solvent to create a stock solution weigh_dye->dissolve_dye 2 serial_dilution Perform serial dilutions to obtain a series of standard solutions of known concentrations dissolve_dye->serial_dilution 3 instrument_setup Set up the UV-Vis spectrophotometer serial_dilution->instrument_setup 4 blank Calibrate (blank) the spectrophotometer using the pure solvent instrument_setup->blank 5 measure_absorbance Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) blank->measure_absorbance 6 plot_spectrum Plot absorbance vs. wavelength to determine λmax measure_absorbance->plot_spectrum 7 calibration_curve Construct a calibration curve (Absorbance vs. Concentration) plot_spectrum->calibration_curve 8 end End calibration_curve->end 9

Figure 1. Experimental workflow for UV-Vis spectral analysis of solvent dyes.
Detailed Procedure

  • Solvent Selection : Choose a solvent that dissolves the dye and is transparent in the wavelength range of interest. Ethanol is a common choice for many solvent dyes[2]. The solvent's UV cutoff wavelength should be lower than the expected absorbance range of the dye.

  • Preparation of Stock Solution :

    • Accurately weigh a small amount of the dye using an analytical balance.

    • Quantitatively transfer the dye to a volumetric flask of an appropriate size.

    • Add a small amount of the chosen solvent to dissolve the dye completely.

    • Once dissolved, fill the flask to the mark with the solvent and mix thoroughly. This is the stock solution.

  • Preparation of Standard Solutions :

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometer Setup :

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 300-800 nm for black dyes).

  • Blanking the Instrument :

    • Fill a clean quartz cuvette with the pure solvent.

    • Place the cuvette in the reference and sample holders of the spectrophotometer.

    • Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette.

  • Spectral Measurement :

    • Empty the sample cuvette and rinse it with a small amount of the most dilute standard solution before filling it with the same solution.

    • Place the cuvette in the sample holder and record the absorption spectrum.

    • Repeat this step for all the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis :

    • From the absorption spectra, determine the wavelength of maximum absorbance (λmax) for each dye.

    • Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

Visualization of Logical Relationships

The following diagram illustrates the classification and key characteristics of the discussed black solvent dyes.

dye_classification cluster_types Chemical Class cluster_examples Examples cluster_properties Key Spectral Property Black Solvent Dyes Black Solvent Dyes Azo Azo Dyes Black Solvent Dyes->Azo Azine Azine Dyes Black Solvent Dyes->Azine MetalComplex Metal-Complex Dyes Black Solvent Dyes->MetalComplex SB46 This compound Azo->SB46 SBB Sudan Black B (SB 3) Azo->SBB Nigrosine Nigrosine (SB 5) Azine->Nigrosine Orasol Orasol Black RLI (SB 29) MetalComplex->Orasol SB27 Solvent Black 27 MetalComplex->SB27 lambda_max_sb46 λmax ~588 nm SB46->lambda_max_sb46 lambda_max_sbb λmax ~600 nm SBB->lambda_max_sbb lambda_max_nigrosine λmax ~567 nm Nigrosine->lambda_max_nigrosine

Figure 2. Classification and properties of discussed black solvent dyes.

Conclusion

The selection of a black solvent dye should be based on a thorough evaluation of its spectral properties, chemical class, and solubility in the intended application medium. This compound, an azo dye, exhibits a maximum absorbance around 588 nm. In comparison, Nigrosine (an azine dye) absorbs at a slightly shorter wavelength (~567 nm), while Sudan Black B (a diazo dye) absorbs at a longer wavelength (~600 nm). Metal-complex dyes offer a different set of properties, often characterized by high stability and solubility. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific needs.

References

Advantages of Solvent Black 46 over Oil Red O for lipid detection.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise detection and quantification of lipids, the choice of staining agent is paramount. While Oil Red O has long been a staple in lipid research, evidence suggests that Sudan Black B (often referred to by its industrial name, Solvent Black 46) offers significant advantages, particularly in terms of sensitivity. This guide provides a comprehensive comparison of these two lipophilic dyes, supported by experimental data, to inform the selection of the most appropriate method for your research needs.

Performance Comparison: Sudan Black B Demonstrates Superior Sensitivity

A key advantage of Sudan Black B over Oil Red O is its heightened sensitivity in detecting lipid accumulation. Experimental data from studies on adipose tissue reveals that Sudan Black B can detect a more significant increase in lipid content compared to Oil Red O.

Staining MethodFold Increase in Stained Area (Obese vs. Control)p-value
Sudan Black B 3.2<0.001
Oil Red O 2.8<0.001
Sudan IV 2.7<0.001
Sudan III 2.6<0.001
Table 1: Comparison of lipid detection sensitivity in adipose tissue samples. Data shows the fold increase in the stained area in obese subjects compared to control subjects. Sudan Black B demonstrated the highest sensitivity.[1]

This enhanced sensitivity makes Sudan Black B a more robust tool for detecting subtle changes in lipid content, a critical factor in studies of metabolic diseases, neurodegenerative disorders, and other conditions associated with altered lipid storage.

Physicochemical and Staining Properties

Both Sudan Black B and Oil Red O are lysochrome dyes, meaning they are fat-soluble and stain lipids by dissolving in them.[2][3] However, their distinct properties influence their suitability for different applications.

PropertySudan Black B (this compound)Oil Red O
Color of Stain Blue-black to blackBright red to orange-red
Lipids Stained Neutral fats, phospholipids, sterols, lipoproteins.[4][5]Primarily neutral triglycerides and some lipoproteins.[6][7]
Specificity Stains a broader range of lipids.[3] May also stain some non-lipid cellular components.More specific to neutral fats.[6]
Sensitivity Higher sensitivity for detecting lipid accumulation.[1]Good sensitivity, but less than Sudan Black B in some applications.[1]
Autofluorescence Can be used to quench autofluorescence in some tissues.[8]Does not quench autofluorescence.

Experimental Protocols

Detailed methodologies for both staining procedures are crucial for reproducible results. The following are representative protocols for staining lipids in cryosections.

Sudan Black B Staining Protocol
  • Fixation: Fix air-dried cryosections (8-10 microns) in 4% paraformaldehyde for 10 minutes.

  • Washing: Gently wash the sections in distilled water.

  • Dehydration: Immerse the slides in 70% ethanol.

  • Staining: Stain with a 0.3% Sudan Black B solution in 70% ethanol for 15 minutes.[1]

  • Differentiation: Briefly rinse in 70% ethanol to remove excess stain.

  • Washing: Wash thoroughly in distilled water.

  • Counterstaining (Optional): Counterstain with a nuclear stain such as Hematoxylin for 30 seconds to visualize cell nuclei.[1]

  • Mounting: Mount with an aqueous mounting medium.

Results: Lipid droplets will appear blue-black to black. Nuclei, if counterstained, will be blue.

Oil Red O Staining Protocol
  • Fixation: Fix air-dried cryosections (8-10 microns) in 4% paraformaldehyde for 10 minutes.[1]

  • Washing: Wash the sections with distilled water.

  • Incubation: Incubate with 60% isopropanol for 5 minutes.[9]

  • Staining: Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.[9] The working solution is typically prepared by diluting a stock solution (0.5g Oil Red O in 100ml isopropanol) with water.[9]

  • Washing: Wash the sections 2-5 times with distilled water until excess stain is removed.[9]

  • Counterstaining (Optional): Counterstain with Hematoxylin for 1 minute.[9]

  • Washing: Wash 2-5 times with distilled water.[9]

  • Mounting: Mount with an aqueous mounting medium.

Results: Lipid droplets will appear as bright red.[6] Nuclei, if counterstained, will be blue.[9]

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the staining workflows and a comparison of the key attributes of each dye.

G cluster_0 Lipid Staining Workflow cluster_sbb Sudan Black B cluster_oro Oil Red O start Sample Preparation (Cryosections) fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (Distilled Water) fix->wash1 sbb_dehydrate Dehydrate (70% Ethanol) wash1->sbb_dehydrate oro_incubate Incubate (60% Isopropanol) wash1->oro_incubate sbb_stain Stain (0.3% Sudan Black B in 70% Ethanol) sbb_dehydrate->sbb_stain sbb_diff Differentiate (70% Ethanol) sbb_stain->sbb_diff wash2 Wash (Distilled Water) sbb_diff->wash2 oro_stain Stain (Oil Red O Working Solution) oro_incubate->oro_stain oro_wash Wash (Distilled Water) oro_stain->oro_wash counterstain Counterstain (e.g., Hematoxylin) oro_wash->counterstain wash2->counterstain mount Mount (Aqueous Medium) counterstain->mount end Microscopy mount->end

Experimental workflows for Sudan Black B and Oil Red O lipid staining.

G cluster_1 Attribute Comparison: Sudan Black B vs. Oil Red O sbb Sudan Black B (this compound) Stain Color: Blue-Black Lipid Types: Broad Range (Neutral Fats, Phospholipids, Sterols) Sensitivity: Higher Specificity: Broader (may stain non-lipids) oro Oil Red O Stain Color: Bright Red Lipid Types: Primarily Neutral Triglycerides Sensitivity: High Specificity: More specific to neutral fats

References

Quantitative comparison of staining efficiency between Solvent Black 46 and Nile Red.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research, particularly in cellular and molecular biology, the selection of an appropriate staining agent is paramount for the accurate visualization and quantification of specific cellular components. This guide provides a detailed comparison of two dyes, Solvent Black 46 and Nile Red, to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental needs. While both are categorized as solvent dyes, their properties and applications differ significantly, making them suitable for distinct purposes.

Physicochemical and Application Properties

The fundamental differences between this compound and Nile Red are rooted in their chemical nature and intended applications. This compound is an azo dye primarily utilized in industrial settings for coloring printing inks and plastics.[1][2][3][4][5][6][7] In contrast, Nile Red is a fluorescent, lipophilic phenoxazone dye extensively used in biological research to stain intracellular lipid droplets.[8][9][10][11][12][13]

PropertyThis compoundNile Red
Chemical Class Azo Dye[3]Phenoxazone Dye[11]
Color Blue-black[3]Red
Primary Application Industrial coloring (printing inks, plastics)[1][2][4][5][6]Biological staining (intracellular lipids)[9][10]
Solubility Soluble in organic solvents[4]Soluble in organic solvents and lipids, poorly soluble in water[11]
Fluorescence Not reported as a fluorescent dyeStrongly fluorescent in hydrophobic environments[8][10][11]
Excitation Max. Not Applicable~552 nm (in methanol)
Emission Max. Not Applicable~636 nm (in methanol)

Staining Mechanism and Specificity

Nile Red's utility as a biological stain stems from its solvatochromic properties; it is intensely fluorescent in lipid-rich environments but shows minimal fluorescence in aqueous media.[8][10][11][13] This characteristic allows for the specific visualization of neutral lipids within living cells.[10] The fluorescence emission of Nile Red can also shift, appearing as yellow-gold for neutral lipids and red for polar lipids, providing an additional layer of information.[8]

Conversely, there is no evidence in the scientific literature to suggest that this compound is used for biological staining or possesses any specific affinity for cellular components. Its application is limited to imparting color to various materials in industrial processes.

Experimental Protocol: Staining of Intracellular Lipids with Nile Red

The following is a standard protocol for staining intracellular lipids in cultured cells using Nile Red.

Materials:

  • Nile Red stock solution (1 mg/mL in acetone or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Cultured cells on coverslips or in imaging plates

  • Fluorescence microscope with appropriate filters

Procedure:

  • Preparation of Staining Solution: Dilute the Nile Red stock solution in PBS to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Cell Preparation: Wash the cultured cells twice with PBS to remove any residual medium.

  • Staining: Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Mount the coverslips on a microscope slide with a drop of PBS or imaging buffer. Visualize the stained cells using a fluorescence microscope. For neutral lipids, use an excitation wavelength of ~450-500 nm and an emission wavelength of >528 nm (yellow-gold fluorescence). For polar lipids, use an excitation of ~515-560 nm and emission of >590 nm (red fluorescence).[10]

Logical Workflow for Selecting a Lipid Stain

The choice of a suitable dye for lipid staining in a research context follows a logical progression, as illustrated in the diagram below. This workflow highlights the critical considerations that lead to the selection of a fluorescent probe like Nile Red over an industrial dye such as this compound.

G A Define Staining Objective: Visualize Intracellular Lipids B Identify Potential Dyes A->B C Evaluate Dye Properties B->C D Nile Red: - Fluorescent - Lipophilic - Biocompatible C->D E This compound: - Azo Dye - Industrial Use - No Reported Fluorescence C->E F Select Appropriate Dye for Biological Staining D->F E->F G Nile Red F->G

Workflow for Lipid Stain Selection

Conclusion

Based on a comprehensive review of their properties and applications, Nile Red is the unequivocally superior choice for the quantitative and qualitative analysis of intracellular lipids in a research setting. Its well-documented fluorescent properties and specificity for hydrophobic environments provide the necessary tools for accurate and sensitive detection.[8][9][10][11][13] this compound, while effective in its industrial applications, lacks the fundamental characteristics required for biological staining and should not be considered for such purposes. This guide underscores the importance of selecting reagents based on their established scientific utility and validated experimental performance.

References

Cross-reactivity and specificity of Solvent Black 46 in biological tissues.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of cellular and tissue components is paramount. While a multitude of stains exist, achieving a crisp, black stain for specific structures requires careful consideration of the available methods. This guide provides a comparative overview of common black histological stains, their applications, and underlying principles. It is important to note that "Solvent Black 46," a dye primarily used in the ink and plastics industries, is not utilized as a biological stain for tissue visualization. Therefore, a direct comparison of its performance is not applicable in this context. Instead, this guide will focus on established and reliable black staining methods in histology.

Comparison of Common Black Histological Stains

The selection of an appropriate black stain is dictated by the target structure and the desired outcome. The following table summarizes the key characteristics of several widely used black histological stains.

StainC.I. NumberTarget StructuresPrinciple of StainingCommon Applications
Sudan Black B 26150Lipids (neutral fats, phospholipids)Lysochrome (dye is more soluble in the lipid than in the solvent)Demonstration of fat accumulation in tissues (e.g., steatosis), staining of myelin sheaths, identification of lipofuscin.[1][2][3][4]
Nigrosin 50420 (water-soluble)Background (negative staining)Acidic dye that is repelled by the negatively charged bacterial surface, staining the background.[5][6][7]Negative staining of bacteria and yeast to visualize capsules and cell morphology.[7][8]
Iron Hematoxylin -Nuclei, chromatin, mitochondria, muscle striationsHematoxylin is oxidized to hematein and used with an iron salt (mordant) to form a black dye-lake.[9][10][11]Nuclear staining in techniques where acidic counterstains are used; demonstration of mitochondria and muscle striations.[12][13]
Silver Stains (e.g., Masson-Fontana, Gordon & Sweets) -Melanin, argentaffin granules, reticular fibers, fungiArgyrophilic or argentaffin reaction where silver ions are deposited and then reduced to black metallic silver.[14][15][16][17]Detection of melanin in tumors, staining of reticular fibers in connective tissue, identification of fungi.[18][19][20][21][22]
Chlorazol Black E 30235Chitin, cellulose, nuclei, cytoplasmic structuresA polyazo dye that binds to various tissue components.[23][24][25]Staining of fungal hyphae and plant tissues; general histology and cytology.[26][27]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable staining. Below are the protocols for the key black histological stains discussed.

Sudan Black B Staining for Lipids

This method is effective for demonstrating intracellular and extracellular lipids.

Reagents:

  • Sudan Black B solution (0.7% in 70% ethanol or propylene glycol)

  • Formalin, 10% neutral buffered

  • 70% Ethanol

  • Nuclear Fast Red or other suitable counterstain

  • Aqueous mounting medium

Procedure:

  • Fix fresh tissue in 10% neutral buffered formalin.

  • Cut frozen sections at 10 µm.

  • Rinse sections with 70% ethanol.

  • Stain in Sudan Black B solution for 5-10 minutes.[28]

  • Differentiate in 70% ethanol until the background is clear.

  • Wash thoroughly in distilled water.

  • Counterstain with Nuclear Fast Red for 5 minutes.

  • Wash in distilled water.

  • Mount in an aqueous mounting medium.

Weigert's Iron Hematoxylin Staining

A classic method for robust nuclear staining.

Reagents:

  • Solution A: Hematoxylin, 1% in 95% ethanol

  • Solution B: Ferric chloride, 29% aqueous solution, 4 ml; Distilled water, 95 ml; Hydrochloric acid, concentrated, 1 ml

  • Working Solution: Mix equal parts of Solution A and Solution B immediately before use.

  • Acid alcohol (1% HCl in 70% ethanol)

  • Scott's tap water substitute or dilute lithium carbonate solution

Procedure:

  • Deparaffinize and hydrate tissue sections to water.

  • Stain in the working Iron Hematoxylin solution for 10-20 minutes.[9]

  • Rinse in running tap water.

  • Differentiate in acid alcohol, checking microscopically until only nuclei are stained black.

  • Wash in running tap water for 10-15 minutes to "blue" the sections.

  • Counterstain if desired (e.g., with Eosin).

  • Dehydrate, clear, and mount.

Masson-Fontana Silver Staining for Melanin

This technique relies on the ability of melanin to reduce ammoniacal silver nitrate.

Reagents:

  • 10% Silver nitrate solution

  • Ammonium hydroxide

  • 0.1% Gold chloride solution

  • 5% Sodium thiosulfate solution

  • Nuclear Fast Red counterstain

Procedure:

  • Deparaffinize and hydrate sections to distilled water.

  • Prepare ammoniacal silver solution: to 20 ml of 10% silver nitrate, add ammonium hydroxide dropwise until the precipitate that forms just redissolves.

  • Incubate sections in the ammoniacal silver solution in the dark at 56-60°C for 30-60 minutes, or overnight at room temperature.[15]

  • Rinse thoroughly in distilled water.

  • Tone in 0.1% gold chloride for 10 minutes.[15]

  • Rinse in distilled water.

  • Fix in 5% sodium thiosulfate for 5 minutes.[15]

  • Wash in running tap water.

  • Counterstain with Nuclear Fast Red.

  • Dehydrate, clear, and mount.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Sudan Black B and Masson-Fontana staining.

Sudan_Black_B_Workflow start Frozen Section fixation Fixation (10% NBF) start->fixation rinsing1 Rinse (70% Ethanol) fixation->rinsing1 staining Stain (Sudan Black B) rinsing1->staining differentiation Differentiate (70% Ethanol) staining->differentiation washing1 Wash (Distilled Water) differentiation->washing1 counterstain Counterstain (Nuclear Fast Red) washing1->counterstain washing2 Wash (Distilled Water) counterstain->washing2 mounting Mount (Aqueous Medium) washing2->mounting end Microscopy mounting->end

Sudan Black B Staining Workflow

Masson_Fontana_Workflow start Paraffin Section deparaffinize Deparaffinize & Hydrate start->deparaffinize silver_impregnation Silver Impregnation (Ammoniacal Silver) deparaffinize->silver_impregnation rinsing1 Rinse (Distilled Water) silver_impregnation->rinsing1 toning Tone (Gold Chloride) rinsing1->toning rinsing2 Rinse (Distilled Water) toning->rinsing2 fixation Fix (Sodium Thiosulfate) rinsing2->fixation washing Wash (Tap Water) fixation->washing counterstain Counterstain (Nuclear Fast Red) washing->counterstain dehydrate_mount Dehydrate, Clear, & Mount counterstain->dehydrate_mount end Microscopy dehydrate_mount->end

Masson-Fontana Staining Workflow

References

Correlative Light-Electron Microscopy: A Comparative Guide to Staining with Sudan Black B

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of cellular biology, bridging the gap between the dynamic, functional information from fluorescence light microscopy (LM) and the high-resolution ultrastructural detail from electron microscopy (EM) is paramount. Correlative Light-Electron Microscopy (CLEM) has emerged as a powerful technique to achieve this synergy. A crucial step in many CLEM workflows is the effective staining of cellular components to be visible under both imaging modalities. This guide provides a comprehensive comparison of using Sudan Black B, a lipophilic dye, for CLEM applications against other common techniques.

Performance Comparison of CLEM Staining Methods

The choice of staining agent in CLEM is critical and depends on the specific biological question, the sample type, and the imaging setup. Below is a table summarizing the key performance indicators of Sudan Black B compared to other widely used methods.

FeatureSudan Black BGenetically Encoded Tags (e.g., APEX2)Quantum DotsFluorescent Dyes (e.g., MitoTracker)
Targeting Lipids, hydrophobic structuresSpecific proteins (via genetic fusion)Specific molecules (via conjugation)Specific organelles or molecules
Photostability ModerateHigh (during LM)HighVariable (often prone to photobleaching)
EM Contrast Good intrinsic osmiophilicityGood (after diaminobenzidine reaction)High intrinsic electron densityLow (requires additional heavy metal staining)
Biocompatibility Can be toxic to live cellsHigh (expressed by the cell)Can be cytotoxic depending on coatingGenerally good for live-cell imaging
Ease of Use Simple staining protocolRequires genetic modification of cellsRequires specialized conjugation chemistrySimple staining protocol
Multiplexing LimitedPossible with multiple engineered proteinsPossible with different sized QDsPossible with spectrally distinct dyes

Experimental Protocols

Detailed methodologies are essential for reproducible results in CLEM. Below are streamlined protocols for staining with Sudan Black B and for the use of a genetically encoded tag, APEX2, as a comparative method.

Protocol 1: Staining with Sudan Black B for CLEM

This protocol is adapted for staining lipids in cultured cells for subsequent LM and EM imaging.

  • Cell Culture and Fixation:

    • Culture cells on gridded glass-bottom dishes suitable for both LM and EM.

    • Fix cells with a mixture of 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.

    • Wash the samples three times with 0.1 M cacodylate buffer.

  • Sudan Black B Staining:

    • Prepare a saturated solution of Sudan Black B in 70% ethanol.

    • Filter the solution using a 0.2 µm syringe filter.

    • Incubate the fixed cells with the Sudan Black B solution for 20-30 minutes at room temperature.

    • Rinse the cells thoroughly with 70% ethanol to remove excess stain, followed by a final rinse with distilled water.

  • Light Microscopy Imaging:

    • Image the stained cells using a fluorescence microscope. Sudan Black B can quench some autofluorescence and provides a dark contrast. Identify regions of interest (ROIs).

  • Electron Microscopy Processing:

    • Post-fix the cells with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour on ice. This step also enhances the contrast of the Sudan Black B-stained structures.

    • Dehydrate the samples through a graded series of ethanol concentrations.

    • Infiltrate with epoxy resin and embed the sample.

    • Relocate the ROIs identified in LM using the grid on the dish.

    • Section the sample using an ultramicrotome and image with a transmission electron microscope.

Protocol 2: APEX2 as a Genetically Encoded Tag for CLEM

This protocol outlines the use of the ascorbate peroxidase (APEX2) enzyme as a genetic tag for CLEM.

  • Cell Transfection and Expression:

    • Transfect cells with a plasmid encoding the protein of interest fused to APEX2.

    • Culture the cells for 24-48 hours to allow for protein expression.

  • Live-Cell Imaging and Fixation:

    • If desired, perform live-cell fluorescence imaging of a co-expressed fluorescent protein to identify ROIs.

    • Fix the cells with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.

  • Diaminobenzidine (DAB) Staining:

    • Wash the cells with cacodylate buffer.

    • Incubate the cells with a solution containing 0.5 mg/mL 3,3'-diaminobenzidine (DAB) and 10 mM hydrogen peroxide in 0.1 M cacodylate buffer for 10-30 minutes. The APEX2 enzyme will catalyze the polymerization of DAB into an osmiophilic polymer.

    • Wash the cells thoroughly with buffer to stop the reaction.

  • Electron Microscopy Processing:

    • Post-fix the cells with 1% osmium tetroxide. The osmium will bind to the polymerized DAB, creating a highly electron-dense stain at the location of the APEX2-tagged protein.

    • Proceed with dehydration, embedding, sectioning, and EM imaging as described in the Sudan Black B protocol.

Visualizing CLEM Workflows

To better understand the procedural flow of these techniques, the following diagrams illustrate the key steps and their relationships.

CLEM_Workflow_SudanBlackB cluster_LM Light Microscopy Stage cluster_EM Electron Microscopy Stage A Cell Culture & Fixation B Sudan Black B Staining A->B C Fluorescence Imaging (ROI Selection) B->C D Osmium Tetroxide Post-fixation C->D Sample Transfer E Dehydration & Resin Embedding D->E F Sectioning & EM Imaging E->F

Sudan Black B CLEM Workflow

CLEM_Workflow_APEX2 cluster_LM Light Microscopy Stage cluster_EM Electron Microscopy Stage A Cell Transfection (APEX2 fusion) B Live Imaging (Optional) & Fixation A->B C DAB Staining B->C D Osmium Tetroxide Post-fixation C->D Sample Transfer E Dehydration & Resin Embedding D->E F Sectioning & EM Imaging E->F

APEX2 CLEM Workflow

Unveiling the Black Box: A Comparative Guide to Solvent Black 46 and its Alternatives in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

While industrially designated as Solvent Black 46, in the realm of scientific research, this dye is more commonly known and utilized under the name Sudan Black B. This guide provides a comprehensive comparison of Sudan Black B with its alternatives, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and protocols.

Sudan Black B is a fat-soluble dye belonging to the diazo group.[1] It is widely employed in histology and cytology to stain a variety of lipids, including phospholipids, sterols, and neutral triglycerides.[1][2] Its utility extends to hematology, where it is instrumental in differentiating myeloblasts from lymphoblasts, as the former contain sudanophilic granules.[1] Beyond lipids, Sudan Black B has also been used to stain chromosomes, the Golgi apparatus, and leukocyte granules.[1][2] A significant application lies in its ability to specifically stain lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in senescent cells, making it a valuable tool for aging research.[3]

Performance Comparison: Sudan Black B vs. Alternatives

The selection of a staining agent is critical for the accurate visualization and interpretation of cellular and tissue components. While Sudan Black B is a versatile and widely used stain, several alternatives exist, each with its own set of advantages and limitations. The following table provides a comparative summary of Sudan Black B and other common staining agents.

FeatureSudan Black B (this compound)Oil Red ONile RedOsmium Tetroxide
Target Molecules Lipids (phospholipids, sterols, neutral triglycerides), Lipofuscin, Myeloid granulesNeutral triglycerides, LipidsNeutral lipids, Phospholipids (fluorescent)Unsaturated lipids
Staining Color Blue-black to blackRedYellow/Gold (neutral lipids), Red (phospholipids)Black
Specificity Not entirely specific for lipids; can stain other cellular components.[4]High specificity for neutral lipidsHigh specificity and sensitivity for lipidsHigh specificity for unsaturated lipids
Visualization Method Bright-field microscopyBright-field microscopyFluorescence microscopyBright-field or Electron microscopy
Advantages Thermally stable, non-fluorescent, can be used on older smears.[2][4]Intense and specific staining of neutral fats.High sensitivity, allows for quantification of lipids.Excellent preservation of lipid ultrastructure for electron microscopy.
Limitations Not entirely specific for lipids.[4]Less effective for staining phospholipids and cholesterol.Photobleaching can be an issue.Highly toxic and requires special handling.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in scientific research. Below are the methodologies for Sudan Black B staining and a common alternative, Oil Red O.

Sudan Black B Staining Protocol for Lipids

This protocol is adapted from standard histological procedures.[2]

Reagents:

  • Sudan Black B Staining Solution (0.7g Sudan Black B in 100mL propylene glycol)

  • Propylene Glycol (85% and 100%)

  • Nuclear Fast Red or Hematoxylin (for counterstaining)

  • Glycerin Jelly (for mounting)

  • 10% Formalin (for fixation)

  • Distilled water

Procedure:

  • Fix frozen sections on a clean glass slide using fresh 10% formalin.

  • Wash the fixed section with distilled water and remove excess water.

  • Immerse the slide in 100% propylene glycol for 5 minutes.

  • Incubate the slide in the Sudan Black B staining solution for 7 minutes with agitation.

  • Differentiate in 85% propylene glycol for 3 minutes.

  • Rinse thoroughly in distilled water.

  • Counterstain with Nuclear Fast Red for 3 minutes or with Hematoxylin.

  • Wash twice with tap water and rinse with distilled water.

  • Mount with aqueous mounting jelly, such as glycerin jelly.

Expected Results:

  • Lipids: Blue-black

  • Nuclei: Red (with Nuclear Fast Red) or Blue (with Hematoxylin)

Oil Red O Staining Protocol for Neutral Lipids

This protocol is a standard method for the detection of neutral triglycerides.

Reagents:

  • Oil Red O Stock Solution (Saturated solution of Oil Red O in 99% isopropanol)

  • Oil Red O Working Solution (6 parts Oil Red O stock solution + 4 parts distilled water, let stand for 10 minutes and filter)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining)

  • Glycerin Jelly or other aqueous mounting medium

  • 10% Formalin (for fixation)

Procedure:

  • Fix frozen sections with 10% formalin for 10 minutes.

  • Rinse with distilled water.

  • Immerse in 60% isopropanol for 5 minutes.

  • Stain with the freshly prepared Oil Red O working solution for 15 minutes.

  • Rinse with 60% isopropanol.

  • Rinse with distilled water.

  • Counterstain with Hematoxylin for 1-2 minutes.

  • Rinse with distilled water.

  • Mount with an aqueous mounting medium.

Expected Results:

  • Neutral Lipids: Red

  • Nuclei: Blue

Visualizing Experimental Workflows

To further clarify the staining procedures, the following diagrams illustrate the key steps in the Sudan Black B and Oil Red O staining protocols.

Sudan_Black_B_Workflow start Start: Frozen Section fix Fixation (10% Formalin) start->fix wash1 Wash (Distilled Water) fix->wash1 pg100 Propylene Glycol (100%) wash1->pg100 stain Sudan Black B Staining pg100->stain diff Differentiate (85% Propylene Glycol) stain->diff wash2 Rinse (Distilled Water) diff->wash2 counterstain Counterstain (Nuclear Fast Red) wash2->counterstain wash3 Wash (Tap & Distilled Water) counterstain->wash3 mount Mount (Glycerin Jelly) wash3->mount end End: Microscopy mount->end

Sudan Black B Staining Workflow

Oil_Red_O_Workflow start Start: Frozen Section fix Fixation (10% Formalin) start->fix wash1 Rinse (Distilled Water) fix->wash1 iso60_1 Isopropanol (60%) wash1->iso60_1 stain Oil Red O Staining iso60_1->stain rinse_iso Rinse (60% Isopropanol) stain->rinse_iso wash2 Rinse (Distilled Water) rinse_iso->wash2 counterstain Counterstain (Hematoxylin) wash2->counterstain wash3 Rinse (Distilled Water) counterstain->wash3 mount Mount (Aqueous Medium) wash3->mount end End: Microscopy mount->end

Oil Red O Staining Workflow

References

Safety Operating Guide

Proper Disposal of Solvent Black 46: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Solvent Black 46, a chromium-containing solvent dye. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with environmental regulations. Improper disposal of this chemical can lead to environmental contamination and may pose health risks.

Immediate Safety Precautions and Spill Management

Before handling this compound, ensure that you are wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. All handling of the solid dye or its solutions should be conducted in a well-ventilated area or a chemical fume hood.

In the event of a spill, a comprehensive spill response plan should be implemented. For minor spills, the area should be evacuated of non-essential personnel. Wearing full PPE, the spilled material should be covered with an inert absorbent material such as sand or vermiculite. The absorbed material should then be collected into a designated, labeled hazardous waste container. For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be carried out in accordance with local, state, and federal regulations. It is imperative to treat this compound as a hazardous waste due to its chromium content and potential carcinogenicity.

Step 1: Waste Identification and Classification

  • Hazardous Waste Determination: As the generator of the waste, you are responsible for determining if it is a hazardous waste.[1] Given that this compound contains chromium and is classified as a potential carcinogen, it should be managed as a hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[2] Keep it separate from non-hazardous waste and other chemical wastes to avoid creating more complex and expensive disposal challenges.

Step 2: Waste Collection and Storage

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS office.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

Step 3: Waste Disposal

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Licensed Disposal Vendor: The EHS office will coordinate with a licensed hazardous waste disposal vendor for the transportation and ultimate disposal of the this compound waste.[3] Disposal will likely involve high-temperature incineration or secure landfilling at a permitted facility.[4]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name This compoundN/A
CAS Number 65294-17-9N/A
Primary Hazard Chromium-containing compound, potential carcinogenN/A
Disposal Method High-temperature incineration or secure landfill via a licensed vendor[4]
Waste Classification Hazardous Waste[1]

Experimental Protocol: On-Site Treatment (for advanced facilities)

For laboratories with the appropriate engineering controls and trained personnel, chemical treatment to reduce hexavalent chromium (if present) to the less toxic trivalent chromium may be an option before disposal. This procedure must be approved and overseen by your institution's EHS office.

Methodology:

  • Acidification: In a designated chemical fume hood, carefully acidify the aqueous waste solution containing this compound to a pH of 2-3 using a suitable acid (e.g., sulfuric acid).

  • Reduction: Slowly add a reducing agent, such as sodium bisulfite or sodium metabisulfite, while stirring continuously. The reaction is complete when the solution color changes, indicating the reduction of Cr(VI) to Cr(III).

  • Neutralization and Precipitation: Slowly add a base, such as sodium hydroxide, to raise the pH to around 8.5. This will precipitate the chromium as chromium (III) hydroxide.

  • Separation and Disposal: Allow the precipitate to settle. Separate the solid precipitate from the liquid. Both the solid and the remaining liquid must be collected as hazardous waste and disposed of through the EHS office.

Disposal Workflow

A Generate this compound Waste B Is On-Site Treatment Feasible and Approved? A->B C Perform Chemical Reduction of Chromium (VI) B->C Yes D Collect Waste in a Labeled, Sealed Container B->D No C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Disposal by Licensed Hazardous Waste Vendor F->G

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan and EHS office for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Solvent Black 46

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Solvent Black 46, a potent azo dye. Adherence to these procedural steps will minimize exposure risks and ensure proper disposal, fostering a secure and productive research setting.

Immediate Safety and Hazard Assessment

This compound, a powdered azo dye, presents potential hazards upon exposure. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Ingestion is also a potential route of exposure if proper hygiene is not followed. The Safety Data Sheet (SDS) for this compound indicates that it may cause skin and eye irritation, and repeated or prolonged contact may lead to more severe health effects. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to mitigate these risks.

Personal Protective Equipment (PPE) Protocol

A systematic approach to PPE is critical when handling this compound. The following table summarizes the required PPE, providing a clear and concise reference for laboratory personnel.

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved air-purifying respirator with a particulate filter. Options include an N95, N100, P95, or P100 filter. A half-mask or full-face respirator can be used.[1][2][3]To prevent inhalation of airborne dye particles.
Hand Protection Chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.[4][5][6]To prevent direct skin contact with the dye powder and potential absorption.
Eye and Face Protection Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a risk of splashing.To protect the eyes from dust particles and potential splashes of solutions containing the dye.
Body Protection A laboratory coat or chemical-resistant disposable coveralls with long sleeves.To protect the skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.To protect the feet from spills.

Operational Plan: Step-by-Step Guidance for Handling this compound

1. Preparation and Donning PPE:

  • Before handling this compound, ensure that the designated work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Follow the prescribed sequence for donning PPE to ensure a proper seal and minimize the risk of contamination.

PPE_Donning_Sequence cluster_donning Donning PPE WashHands1 Wash Hands Thoroughly Gown Put on Lab Coat or Coveralls WashHands1->Gown Respirator Put on Respirator Gown->Respirator Goggles Put on Goggles Respirator->Goggles FaceShield Put on Face Shield (if needed) Goggles->FaceShield Gloves Put on Gloves (over cuffs) FaceShield->Gloves

Figure 1: Recommended sequence for donning Personal Protective Equipment.

2. Handling and Use:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • When weighing the powder, use a balance with a draft shield.

  • Avoid creating dust. If possible, use a "dust-in-bag" technique where the container is opened within a larger, transparent bag.

  • If preparing a solution, add the powder to the solvent slowly to prevent splashing.

3. Decontamination and Doffing PPE:

  • After handling is complete, decontaminate any surfaces that may have come into contact with the dye using an appropriate cleaning agent.

  • Follow a specific sequence for removing PPE to prevent cross-contamination.

PPE_Doffing_Sequence cluster_doffing Doffing PPE Gloves Remove Gloves FaceShield Remove Face Shield (if used) Gloves->FaceShield Goggles Remove Goggles FaceShield->Goggles Gown Remove Lab Coat or Coveralls Goggles->Gown Respirator Remove Respirator Gown->Respirator WashHands2 Wash Hands Thoroughly Respirator->WashHands2

Figure 2: Recommended sequence for doffing Personal Protective Equipment.

Disposal Plan for Contaminated PPE

All PPE that has come into contact with this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to others.

PPE ItemDisposal Procedure
Disposable Gloves, Coveralls, and Respirator Filters Place in a designated, labeled hazardous waste container immediately after removal. The container should be a sealed, leak-proof bag or drum.
Reusable Respirators, Goggles, and Face Shields Decontaminate thoroughly according to the manufacturer's instructions before reuse. If complete decontamination is not possible, dispose of as hazardous waste.
Contaminated Lab Coats If disposable, treat as hazardous waste. If reusable, they must be laundered by a professional service that is equipped to handle chemically contaminated clothing. Do not launder at home.

Key Disposal Considerations:

  • Never dispose of contaminated PPE in the regular trash.

  • All hazardous waste must be collected and disposed of by a licensed hazardous waste management company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these detailed protocols, you can significantly reduce the risks associated with handling this compound and contribute to a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.